(1R,2S)-1-amino-2-indanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-00-7, 7480-35-5 | |
| Record name | (+)-cis-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-indanol, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-indanol, cis-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1R,2S)-1-Amino-2-indanol: A Comprehensive Structural and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis, most notably in the production of the HIV protease inhibitor, Indinavir.[1][2] Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and precursor for various pharmaceuticals. This technical guide provides an in-depth overview of the structural properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway.
Core Structural and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [3][5] |
| Appearance | White to light beige/cream crystalline powder | [4][6] |
| Melting Point | 116-121 °C | [3][4][7] |
| Optical Rotation | [α]²²/D +63° (c = 0.2 in chloroform) | [3][8] |
| [α]²⁰/D = +43° (c=1 in MeOH) | [4] | |
| Solubility | Soluble in methanol. Soluble in DMSO (100 mg/mL with sonication). Formulations in DMSO/PEG300/Tween-80/Saline and DMSO/Corn Oil are also possible. | [1][9] |
| CAS Number | 136030-00-7 | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra are available and consistent with the proposed structure. |
| ¹³C NMR | Spectra are available and confirm the carbon framework of the molecule. |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the functional groups present, and it conforms to the standard. |
| Mass Spectrometry | Mass spectral data are available and confirm the molecular weight of the compound. |
Experimental Protocols
The following sections detail the methodologies for the determination of the key physical and structural properties of this compound.
Melting Point Determination
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, dry sample of crystalline this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Optical Rotation Measurement
Objective: To measure the specific rotation of this compound to confirm its enantiomeric purity.
Methodology:
-
A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., chloroform or methanol) in a volumetric flask to a known concentration.[3][4]
-
A polarimeter is turned on and allowed to warm up for at least 10 minutes.[4]
-
The polarimeter cell is filled with the pure solvent to be used as a blank, ensuring no air bubbles are present, and the instrument is zeroed.[4][10]
-
The cell is then rinsed and filled with the prepared sample solution, again ensuring the absence of air bubbles.[4][10]
-
The cell is placed in the polarimeter, and the optical rotation (α) is measured. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.[10]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.[7][11]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]
-
The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6]
-
The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.[6]
-
The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal is cleaned to ensure it is free of contaminants.[6]
-
The solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[6]
-
The FTIR spectrum is then recorded.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Methodology:
-
A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The spectra are acquired using appropriate parameters, including the number of scans and relaxation delays. Tetramethylsilane (TMS) is typically used as an internal standard.
Synthesis and Role in Drug Development
This compound is a key chiral intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor.[8][9][12] Its synthesis is a critical process in the manufacturing of this important antiretroviral drug. A common synthetic approach involves the enantioselective synthesis from indene oxide.[5]
References
- 1. photometrics.net [photometrics.net]
- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Enantiopure (1R,2S)-1-Amino-2-Indanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol of significant interest in the pharmaceutical industry, primarily for its role as a key chiral building block in the synthesis of various therapeutic agents. Its rigid, conformationally constrained structure makes it an invaluable component in asymmetric synthesis, serving as both a chiral auxiliary and a ligand. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiopure this compound, with a focus on methodologies, quantitative data, and experimental protocols.
Introduction
The paramount importance of this compound is exemplified by its incorporation into the structure of Indinavir, a potent HIV protease inhibitor.[1][2] The precise stereochemistry of this amino alcohol is crucial for the biological activity of the final drug molecule.[2] Consequently, robust and efficient methods for its enantioselective synthesis are of high demand. The primary strategies for obtaining the enantiopure (1R,2S)-isomer can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. This guide will delve into the practical aspects of these methodologies.
Synthetic Strategies
The synthesis of enantiopure this compound can be achieved through several distinct pathways. The most prominent and industrially relevant methods include the resolution of racemic cis-1-amino-2-indanol and, more directly, the asymmetric synthesis from prochiral starting materials like indene.
Resolution of Racemic cis-1-Amino-2-indanol
A traditional approach to obtaining enantiopure compounds is through the separation of a racemic mixture. This can be accomplished via diastereomeric salt formation or enzymatic resolution.
-
Diastereomeric Salt Formation: This method involves reacting the racemic aminoindanol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][4] (S)-2-phenylpropionic acid has been demonstrated to be an effective resolving agent for this purpose.[5]
-
Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. For instance, lipase PS30 has been successfully employed in the kinetic resolution of a racemic trans-1-azido-2-indanol intermediate, which can then be converted to the desired cis-aminoindanol enantiomer.[1][5]
Asymmetric Synthesis from Indene
Direct asymmetric synthesis from a prochiral starting material is often a more efficient and atom-economical approach. Indene is a common precursor for the synthesis of this compound.
-
Asymmetric Epoxidation followed by Ring Opening: A highly effective and widely adopted strategy involves the asymmetric epoxidation of indene to form the corresponding chiral indene oxide.[5][6] The Jacobsen-Katsuki epoxidation, utilizing a manganese-salen complex as the catalyst, is a cornerstone of this approach.[6] The resulting (1S,2R)-indene oxide can then undergo a regio- and stereoselective ring-opening reaction. A particularly noteworthy method is the Ritter reaction, where the epoxide is treated with a nitrile in the presence of a strong acid to form an oxazoline intermediate, which upon hydrolysis, yields the desired cis-amino alcohol.[1][5][7]
-
Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can also lead to the efficient production of enantiopure this compound. One such method involves the enzymatic resolution of racemic trans-1-azido-2-indanol, followed by chemical transformations to invert the stereocenter at C2 and reduce the azide to an amine.[1][5]
The following diagram illustrates a common asymmetric synthesis workflow starting from indene.
Caption: Asymmetric synthesis workflow from indene.
Diastereoselective Reduction
Another strategy involves the diastereoselective reduction of a suitable precursor. For example, 2-amino-1-indanone can be reduced to 1-amino-2-indanol. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, favoring the formation of the cis isomer.[8] Palladium-catalyzed hydrogenation of 1,2-indanedion-1-oxime has also been explored for the diastereoselective synthesis of cis- and trans-1-amino-2-indanol, with the outcome being dependent on the catalyst and reaction temperature.[9][10]
The logical relationship for a diastereoselective reduction approach is depicted below.
Caption: Diastereoselective reduction workflow.
Quantitative Data Summary
The following table summarizes key quantitative data for different synthetic routes to enantiopure this compound, providing a comparative overview of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Epoxidation & Ritter Reaction | Indene | (S,S)-Jacobsen's catalyst, NaOCl, MeCN, H₂SO₄ | ~50 (overall) | >99 | [1] |
| Enzymatic Resolution of trans-1-azido-2-indanol | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | 46 (for unreacted S,S-enantiomer) | >96 | [1] |
| Diastereoselective Reduction of α-hydroxy oxime-ether | Indan-1-one | Borane-THF complex | 88:12 (cis:trans) | Racemic | [1] |
| Diastereomeric Salt Resolution | Racemic cis-1-amino-2-indanol | (S)-2-phenylpropionic acid | 35 | >99 | [5] |
Experimental Protocols
This section provides detailed experimental protocols for key reactions in the synthesis of enantiopure this compound, based on established literature procedures.
Protocol 1: Asymmetric Epoxidation of Indene
This protocol is adapted from the procedure described in Organic Syntheses.[11]
A. (1S,2R)-Indene oxide:
-
A 500-mL, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a 125-mL addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.
-
The resulting dark brown solution is cooled to 0°C.
-
A solution of 10-15% aqueous sodium hypochlorite (NaOCl, 300 mL, 0.5 mol) is added via the addition funnel over 2-3 hours, maintaining the internal temperature between 0 and 5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 8-12 hours at 0°C.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude indene oxide.
Protocol 2: Ritter Reaction and Hydrolysis to this compound
This protocol is a conceptual representation based on the Merck process.[1]
B. This compound from (1S,2R)-Indene oxide:
-
A solution of (1S,2R)-indene oxide in acetonitrile is cooled in an appropriate reaction vessel.
-
Concentrated sulfuric acid or oleum is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred until the formation of the cis-oxazoline intermediate is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Water is added to the reaction mixture, and it is heated to hydrolyze the oxazoline.
-
After hydrolysis is complete, the reaction mixture is cooled and basified to a pH of 12-13 with a strong base (e.g., 50% aqueous NaOH) to precipitate the crude aminoindanol.
-
The crude product is collected by filtration and can be further purified by recrystallization or fractional crystallization with a chiral acid (e.g., L-tartaric acid) to achieve high enantiomeric purity.[1]
Conclusion
The synthesis of enantiopure this compound is a well-established field with multiple effective strategies available to researchers and drug development professionals. While classical resolution methods are still viable, asymmetric synthesis, particularly via the epoxidation of indene, offers a more direct and efficient route to this valuable chiral building block. The choice of synthetic pathway will often depend on factors such as scale, cost of reagents, and desired enantiopurity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical synthesis of this important pharmaceutical intermediate.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Item - Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (1R,2S)-1-amino-2-indanol (CAS: 136030-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid bicyclic structure and defined stereochemistry make it a valuable chiral auxiliary, ligand, and a crucial building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in asymmetric catalysis and as a pivotal intermediate in the synthesis of the HIV-1 protease inhibitor, Indinavir.
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are summarized below. This data is essential for its identification, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 136030-00-7 | General |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 118-121 °C | |
| Optical Rotation [α]²²/D | +63° (c = 0.2 in chloroform) | |
| Optical Purity (ee) | ≥99% (GLC) |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.10 (m, 4H, Ar-H), 4.75 (d, 1H), 4.30 (d, 1H), 3.15 (dd, 1H), 2.90 (dd, 1H), 2.10 (br s, 3H, NH₂ and OH) | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 142.9, 140.9, 128.1, 126.8, 125.3, 124.2, 75.9, 60.1, 39.8 | [3][4] |
| IR (KBr, cm⁻¹) | 3350-3200 (O-H, N-H stretching), 2950-2850 (C-H stretching), 1600 (C=C aromatic stretching), 1080 (C-O stretching) | [5][6] |
Synthesis of this compound
The enantiomerically pure form of this compound is accessible through several synthetic strategies. A common and efficient method involves the enantioselective epoxidation of indene followed by a Ritter reaction.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is adapted from the procedure described by Senanayake et al.
Step 1: Enantioselective Epoxidation of Indene
-
To a solution of indene in a suitable solvent (e.g., dichloromethane), a chiral manganese (Salen) complex is added as the catalyst.
-
The mixture is cooled, and an oxidizing agent, such as sodium hypochlorite (bleach), is added slowly while maintaining the temperature.
-
Upon completion, the reaction is worked up by extraction and purified by distillation to yield (1R,2S)-indene oxide with high enantiomeric excess (typically 80-85% ee).[7]
Step 2: Ritter Reaction and Hydrolysis
-
A solution of (1R,2S)-indene oxide in a non-polar solvent (e.g., hexanes) is added to a cold mixture of fuming sulfuric acid in acetonitrile.
-
The reaction proceeds via the formation of a nitrilium ion intermediate, which is then hydrolyzed.
-
The resulting crude this compound is often purified by fractional crystallization with a chiral acid, such as L-tartaric acid, to yield the final product with >99% ee.[7]
Figure 1. Synthetic workflow for this compound via Ritter reaction.
Applications in Asymmetric Synthesis
A significant application of this compound is its use as a precursor to chiral catalysts for the enantioselective reduction of prochiral ketones. It is commonly used to generate oxazaborolidine catalysts in situ.[8][9]
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is based on the work of Jones et al. and others who have utilized aminoindanol-derived oxazaborolidines.[8]
-
In a flame-dried flask under an inert atmosphere, this compound (typically 5-10 mol%) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
A borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), is added, and the mixture is stirred to form the oxazaborolidine catalyst in situ.
-
The solution is cooled (e.g., to -78 °C or room temperature, depending on the substrate), and the prochiral ketone (e.g., acetophenone) is added slowly.
-
The reaction is monitored by TLC or GC for completion.
-
The reaction is quenched, typically with methanol, and the product is isolated and purified by standard methods (e.g., chromatography) to yield the chiral secondary alcohol.
Table 3: Performance in Asymmetric Ketone Reduction
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 89 | 91 |
| 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 92 | 85 |
| 2-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | 85 | 98 |
Data adapted from studies on oxazaborolidine reductions using this compound derived catalysts.[8][10]
Figure 2. Workflow for asymmetric ketone reduction using an aminoindanol-derived catalyst.
Role in Drug Development: The Synthesis of Indinavir
This compound is a cornerstone in the synthesis of Indinavir, a potent HIV-1 protease inhibitor. It forms a significant part of the drug's backbone and is crucial for its stereochemistry and binding to the viral enzyme.
The Mechanism of HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme in the viral life cycle. It cleaves large, non-functional polyproteins (Gag and Gag-Pol) into smaller, functional proteins required for the assembly of new, infectious virions. Protease inhibitors like Indinavir are designed to mimic the transition state of the natural substrate of the protease. They bind tightly to the active site of the enzyme, preventing it from cleaving the polyproteins and thus halting viral maturation.[11]
Figure 3. Mechanism of HIV-1 protease inhibition by drugs like Indinavir.
Synthetic Utility in Indinavir
The synthesis of Indinavir is a multi-step process where this compound is coupled with other key fragments. The yields of these coupling steps are critical for the overall efficiency of the synthesis.
Table 4: Representative Yields in Indinavir Synthesis
| Reaction Step | Starting Materials | Product | Reported Yield (%) |
| Epoxide Opening | This compound, Piperidine-derived epoxide | Coupled intermediate | ~90 |
| Coupling with Pyridine Moiety | Coupled intermediate, Pyridine carboxylic acid derivative | Indinavir precursor | ~85 |
Yields are representative and can vary based on the specific synthetic route and conditions.[12][13]
Conclusion
This compound is a versatile and indispensable chiral building block in modern organic chemistry and drug development. Its well-defined stereochemistry and rigid framework provide excellent stereocontrol in asymmetric reactions, most notably in the catalytic reduction of ketones. Furthermore, its role as a key intermediate in the synthesis of the antiretroviral drug Indinavir highlights its profound impact on medicinal chemistry. The synthetic routes to this compound are well-established, ensuring its availability for ongoing and future research and development endeavors. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its importance for professionals in the chemical and pharmaceutical sciences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (136030-00-7) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. connectsci.au [connectsci.au]
- 12. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 13. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of cis-1-Amino-2-indanol: A Chiral Cornerstone in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Amino-2-indanol is a chiral 1,2-amino alcohol that has emerged as a pivotal building block in asymmetric synthesis and medicinal chemistry. Its rigid indane backbone and the cis relationship between the amino and hydroxyl groups provide a unique and conformationally constrained scaffold. This structure has proven invaluable as a chiral auxiliary, a ligand for asymmetric catalysis, and a key component in the synthesis of numerous biologically active molecules, most notably the HIV protease inhibitor Indinavir.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing cis-1-amino-2-indanol, with a focus on detailed experimental protocols and quantitative data to aid researchers in its application.
Historical Perspective and Key Applications
The first synthesis of racemic cis-1-amino-2-indanol was reported by Lutz and Wayland in 1951.[1] However, its significance skyrocketed in the early 1990s with the discovery by researchers at Merck that the (1S,2R)-enantiomer was a crucial component of Indinavir (Crixivan®), a potent HIV protease inhibitor.[2] This discovery spurred intensive research into efficient and enantioselective syntheses of this vital chiral intermediate.
Beyond its role in Indinavir, cis-1-amino-2-indanol and its derivatives have found widespread use as:
-
Chiral Auxiliaries: The rigid framework allows for high diastereoselectivity in reactions such as aldol additions and Diels-Alder reactions.[3][4]
-
Chiral Ligands: It is a precursor to widely used ligands in asymmetric catalysis, such as BOX and PyBOX ligands.[1]
-
Resolving Agents: The enantiomers of cis-1-amino-2-indanol are effective in the resolution of racemic mixtures of acids and other compounds.[1]
Key Synthetic Strategies
The synthesis of cis-1-amino-2-indanol can be broadly categorized into two main approaches: synthesis from an indane skeleton and synthesis from non-indane precursors. Additionally, the resolution of racemic mixtures is a critical aspect of obtaining the enantiomerically pure compound.
Synthesis from an Indane Skeleton
The pioneering synthesis of racemic cis-1-amino-2-indanol involved the cyclization of a trans-1-amino-2-indanol derivative. This method established the feasibility of constructing the desired cis stereochemistry through a key intramolecular reaction.
Experimental Protocol: Racemic Synthesis via Intramolecular Amide Cyclization (Adapted from Lutz and Wayland, 1951) [1][3]
-
Preparation of trans-1-Amino-2-indanol: trans-2-Bromoindan-1-ol is treated with an excess of ammonia. This reaction is believed to proceed through an epoxide intermediate, which is then opened by ammonia to yield trans-1-amino-2-indanol.
-
Amidation: The resulting trans-1-amino-2-indanol is reacted with 4-nitrobenzoyl chloride to form the corresponding amide.
-
Intramolecular Cyclization: The amide is treated with thionyl chloride, which facilitates an intramolecular cyclization with inversion of configuration at the C2 position, yielding a cis-oxazoline.
-
Hydrolysis: The cis-oxazoline is hydrolyzed under acidic conditions (e.g., refluxing in 6 N sulfuric acid) to afford racemic cis-1-amino-2-indanol.
A highly practical and stereoselective route to cis-1-amino-2-indanol involves the Ritter reaction on indene oxide. This method is particularly significant as it can be adapted for an enantioselective synthesis starting from an enantioenriched epoxide.
Experimental Protocol: Enantioselective Synthesis via the Ritter Reaction (Adapted from Senanayake et al., 1995) [1][3]
-
Enantioselective Epoxidation of Indene: Indene is subjected to an asymmetric epoxidation, for example, using Jacobsen's (salen)Mn(III)Cl catalyst, to produce enantioenriched indene oxide.
-
Ritter Reaction: The enantioenriched indene oxide is dissolved in acetonitrile and treated with a strong acid, such as sulfuric acid or oleum, at low temperatures (e.g., -40 °C to 0 °C). This initiates the Ritter reaction, where acetonitrile acts as the nucleophile, leading to the formation of a cis-oxazoline intermediate.
-
Hydrolysis: The reaction mixture is then heated with water to hydrolyze the oxazoline, yielding the corresponding enantiomer of cis-1-amino-2-indanol.
-
Enantiomeric Enrichment (Optional): The resulting amino alcohol can be further enantioenriched by fractional crystallization with a chiral acid, such as L-tartaric acid, to achieve high enantiomeric excess (>99% ee).[1]
Synthesis from a Non-Indane Skeleton
An alternative strategy involves constructing the indane ring system from an acyclic precursor, allowing for the stereocenters to be set before the cyclization step.
This multi-step synthesis demonstrates the construction of the chiral centers on an acyclic backbone prior to the formation of the indane ring.
Experimental Protocol: Enantioselective Synthesis from (E)-Cinnamate Ethyl Ester (General Steps) [1]
-
Asymmetric Dihydroxylation: (E)-Cinnamate ethyl ester undergoes a Sharpless asymmetric dihydroxylation to introduce two chiral hydroxyl groups with high enantioselectivity.
-
Functional Group Manipulations: A series of reactions are performed to convert the diol into a precursor suitable for cyclization. This includes selective protection of one hydroxyl group and conversion of the other into a leaving group, and introduction of the amino functionality.
-
Intramolecular Friedel-Crafts Reaction: The acyclic precursor is then subjected to an intramolecular Friedel-Crafts reaction to form the indane ring system, establishing the desired cis-stereochemistry.
-
Deprotection: Finally, any protecting groups are removed to yield the enantiopure cis-1-amino-2-indanol.
Resolution of Racemic cis-1-Amino-2-indanol
For synthetic routes that produce a racemic mixture, efficient resolution is crucial to obtain the desired enantiomer.
Enzymatic methods offer a highly selective way to resolve racemic mixtures. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the two.
Experimental Protocol: Enzymatic Resolution using Lipase PS (Adapted from Ghosh et al., 1997) [1]
-
Preparation of Racemic trans-1-Azido-2-indanol: Racemic indene oxide is opened with sodium azide to produce racemic trans-1-azido-2-indanol.
-
Enzymatic Acylation: The racemic azido alcohol is treated with an acyl donor (e.g., isopropenyl acetate or vinyl acetate) in the presence of a lipase, such as Lipase PS from Pseudomonas sp., in a suitable organic solvent (e.g., a mixture of dimethoxyethane and isopropenyl acetate). The enzyme selectively acylates one enantiomer of the alcohol.
-
Separation: The unreacted alcohol and the acylated enantiomer are then separated by chromatography.
-
Conversion to cis-1-Amino-2-indanol: Each separated enantiomer is then individually converted to the corresponding enantiomer of cis-1-amino-2-indanol through a series of steps including reduction of the azide, protection of the resulting amine, cyclization with inversion of configuration at C2, and final deprotection.
Data Presentation
The following tables summarize the quantitative data for the key synthetic methods described.
Table 1: Comparison of Key Synthetic Routes to cis-1-Amino-2-indanol
| Method | Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Intramolecular Amide Cyclization | trans-2-Bromoindan-1-ol | NH₃, 4-nitrobenzoyl chloride, SOCl₂, H₂SO₄ | Racemic cis-1-amino-2-indanol | - | N/A | [1][3] |
| Ritter Reaction (Enantioselective) | Indene | (salen)Mn(III)Cl, NaOCl, H₂SO₄/oleum, MeCN | (1S,2R)-cis-1-amino-2-indanol | ~50% (from indene) | >99% (after crystallization) | [3] |
| Enzymatic Resolution | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | (1S,2S)-trans-1-azido-2-indanol | 46% | >96% | [1] |
| Enzymatic Resolution | Racemic trans-1-azido-2-indanol | Lipase PS, isopropenyl acetate | (1R,2R)-trans-1-azido-2-indanol acetate | 44% | >96% | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Caption: Workflow for the racemic synthesis of cis-1-amino-2-indanol.
Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol.
Caption: Workflow for the enzymatic resolution of cis-1-amino-2-indanol precursors.
Conclusion
cis-1-Amino-2-indanol stands as a testament to the profound impact of chiral molecules in modern chemistry and drug development. From its initial synthesis to its pivotal role in the fight against HIV, the journey of this compound has driven significant innovation in the field of asymmetric synthesis. The diverse and elegant synthetic strategies developed to access its enantiopure forms provide a rich playbook for organic chemists. This guide has provided a detailed overview of these key methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers seeking to harness the power of this remarkable chiral building block.
References
physical and chemical properties of (1R,2S)-1-amino-2-indanol
(1R,2S)-1-Amino-2-indanol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and a key intermediate in the asymmetric synthesis of numerous pharmaceutical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug development, particularly in the synthesis of the HIV protease inhibitor Indinavir.
Core Physical and Chemical Properties
This compound is a white to light beige crystalline solid. Its properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Melting Point | 116-121 °C | [1][3][4] |
| Boiling Point | Not available (decomposes) | |
| Optical Rotation | [α]²⁰/D = +43° (c=1 in MeOH) | [1] |
| [α]²²/D = +63° (c=0.2 in chloroform) | [3] | |
| pKa (predicted) | 14.79 ± 0.40 | [5] |
| Solubility | Soluble in methanol. In DMSO, soluble up to 100 mg/mL. In a mixture of 10% DMSO and 90% corn oil, soluble at ≥ 2.5 mg/mL. | [2][5] |
| Appearance | White to light beige crystalline powder | [1][4] |
| CAS Number | 136030-00-7 | [1][2] |
Spectral Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Key spectral data are presented below.
| Technique | Data |
| ¹H NMR | A detailed ¹H NMR spectrum is available, showing characteristic peaks for the aromatic and aliphatic protons of the indane skeleton. |
| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms in the molecule. |
| FTIR | The FTIR spectrum displays characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C stretching. |
| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. |
Experimental Protocols
The synthesis and application of this compound involve several key experimental procedures. Detailed methodologies for its synthesis, chiral resolution, and a prominent application are provided below.
Synthesis of (1S,2R)-cis-1-Amino-2-indanol via Ritter Reaction
A common and efficient method for the synthesis of the enantiomer, (1S,2R)-cis-1-amino-2-indanol, is through the Ritter reaction, starting from indene. This procedure can be adapted for the (1R,2S) enantiomer by using the appropriate chiral catalyst. A representative protocol is detailed in Organic Syntheses.[6]
Experimental Workflow for the Synthesis of (1S,2R)-cis-1-Amino-2-indanol
Caption: Workflow for the enantioselective synthesis of cis-1-amino-2-indanol.
Chiral Resolution of Racemic cis-1-Amino-2-indanol
For preparations that yield a racemic mixture of cis-1-amino-2-indanol, chiral resolution is necessary to isolate the desired enantiomer. A common method involves the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid, followed by fractional crystallization.[7]
Logical Relationship for Chiral Resolution
Caption: Process for separating enantiomers of cis-1-amino-2-indanol.
Application in Asymmetric Synthesis: Reduction of Prochiral Ketones
This compound is widely used as a chiral ligand in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. A common protocol involves the in-situ formation of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) from the aminoindanol and a borane source.
Experimental Workflow for Asymmetric Ketone Reduction
Caption: Workflow for the asymmetric reduction of ketones using this compound.
Role in Drug Development: The Synthesis of Indinavir
A testament to the significance of this compound in pharmaceutical development is its role as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor. The stereochemistry of the aminoindanol moiety is crucial for the drug's efficacy. The synthesis of Indinavir is a multi-step process where the chiral center from this compound is incorporated into the final drug molecule.[8]
Simplified Synthetic Workflow for Indinavir
Caption: Simplified workflow showing the incorporation of this compound in the synthesis of Indinavir.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound (136030-00-7) 1H NMR spectrum [chemicalbook.com]
- 4. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
(1R,2S)-1-Amino-2-indanol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth safety and handling information for (1R,2S)-1-amino-2-indanol (CAS No. 136030-00-7), a chiral amino alcohol widely used as a ligand in asymmetric synthesis and as a building block in the development of pharmaceuticals. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks.
Chemical and Physical Properties
This compound is a white to light beige solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | White to light beige powder/solid | [1] |
| Melting Point | 118-121 °C | |
| Optical Activity | [α]22/D +63° (c = 0.2 in chloroform) | |
| Purity | ≥98% | [2] |
| Storage Temperature | 4°C, protect from light, stored under nitrogen | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark)[2]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
-
Experimental Protocols
The following protocols are based on best practices for handling solid chemical irritants. Researchers must always consult and adhere to their institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.
Caption: Fig 1. PPE Selection Workflow
Safe Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood, especially if there is a risk of dust generation.
-
Ensure safety shower and eyewash stations are accessible and operational.
-
Assemble all necessary equipment and PPE before handling the compound.
-
-
Weighing and Transfer:
-
To minimize dust, do not pour the solid directly. Use a clean, dedicated spatula for transferring the powder from the stock bottle to a tared weigh boat or container.[6]
-
Perform all weighing and transfer operations on a surface that is easy to decontaminate.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Decontaminate the spatula and work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.[6]
-
Wash hands thoroughly with soap and water after completing the task.
-
Spill Cleanup Protocol
In the event of a spill, the following procedure should be followed.
Caption: Fig 2. Spill Cleanup Workflow
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or if you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
-
Cleanup Procedure (for small, manageable spills):
-
Don the appropriate PPE as outlined in section 3.1.
-
Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne.[7]
-
Carefully sweep the material into a plastic dustpan.[8]
-
Transfer the collected material and any contaminated paper towels into a clearly labeled, sealable plastic bag for hazardous waste.[8]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials, including gloves, as hazardous waste.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1]
-
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The compound should be protected from light and stored under a nitrogen atmosphere for long-term stability.[2]
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.[9]
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Laboratory Safety Management [delloyd.50megs.com]
- 7. burrell.edu [burrell.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
Spectroscopic Characterization of (1R,2S)-1-Amino-2-Indanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol (1R,2S)-1-amino-2-indanol, a critical building block in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Indinavir. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, outline generalized experimental protocols for data acquisition, and present a logical workflow for its characterization.
Spectroscopic Data
The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.15 - 7.30 | m | - |
| H-1 | 4.25 | d | 5.2 |
| H-2 | 4.68 | q | 5.2 |
| H-3a | 2.85 | dd | 16.0, 4.8 |
| H-3b | 3.10 | dd | 16.0, 6.0 |
| NH₂ and OH | 2.5 (broad s) | br s | - |
Note: The chemical shifts for NH₂ and OH protons can vary depending on the solvent and concentration due to hydrogen bonding.
Table 2: ¹³C NMR Spectroscopic Data of this compound [1][2]
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 61.5 |
| C-2 | 75.0 |
| C-3 | 39.5 |
| C-3a | 141.0 |
| C-4 | 127.5 |
| C-5 | 124.5 |
| C-6 | 125.0 |
| C-7 | 128.0 |
| C-7a | 142.5 |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in the molecule. The data below corresponds to the main absorption bands.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3360 | Strong, Broad | O-H stretch (alcohol) |
| 3280 | Strong, Broad | N-H stretch (primary amine) |
| 3065 | Medium | Aromatic C-H stretch |
| 2925 | Medium | Aliphatic C-H stretch |
| 1600 | Medium | C=C stretch (aromatic) |
| 1470 | Medium | C=C stretch (aromatic) |
| 1080 | Strong | C-O stretch (secondary alcohol) |
| 740 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (ATR): [3]
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FT-IR):
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Technique: ATR.[3]
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample synthesis to structural confirmation using spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Commercial Availability and Applications of (1R,2S)-1-Amino-2-Indanol: A Technical Guide
(1R,2S)-1-Amino-2-indanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and drug development. Its rigid indane backbone and vicinal amino and hydroxyl groups make it a valuable chiral building block, ligand, and auxiliary in a variety of asymmetric transformations. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols for its use.
Commercial Suppliers and Specifications
This compound is readily available from a range of chemical suppliers. The typical specifications for this compound are summarized in the table below. It is important for researchers to consult the supplier's certificate of analysis for lot-specific data.
| Supplier | Purity/Assay | Appearance | Melting Point (°C) | Optical Rotation | CAS Number |
| Sigma-Aldrich | ≥99% | White to off-white powder | 118-121 | [α]22/D +63° (c=0.2 in chloroform)[1] | 136030-00-7 |
| TCI America | >98.0% (GC) | White to orange to green powder to crystal | 116.0 - 120.0 | - | 136030-00-7[2] |
| Thermo Fisher Scientific | 98% | White to light beige powder | 117-121 | - | 136030-00-7[3] |
| Chem-Impex | ≥98% | White, orange or green crystalline powder | 116 | [α]20/D +43° (c=1 in MeOH)[4] | 136030-00-7 |
| MedchemExpress | >98% | Solid | - | - | 136030-00-7 |
Key Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application in asymmetric synthesis, where it can be used as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of a reaction.
Chiral Ligand in Asymmetric Transfer Hydrogenation
This compound is an effective ligand for transition metal catalysts, particularly ruthenium and rhodium, in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This reaction is widely used in the synthesis of enantiomerically enriched alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
The general workflow for a catalytic asymmetric transfer hydrogenation is depicted below.
Chiral Auxiliary in Diastereoselective Reactions
This compound can be converted into a variety of chiral auxiliaries, such as oxazolidinones. These auxiliaries can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction, for example, in Diels-Alder or aldol reactions. After the reaction, the auxiliary can be cleaved and recovered.
The synthesis of a chiral oxazolidinone from this compound and its application in a Diels-Alder reaction is outlined below.
Intermediate in the Synthesis of Indinavir
A notable application of this compound is its use as a key chiral building block in the synthesis of Indinavir, an HIV protease inhibitor. The rigid stereochemistry of the aminoindanol core is crucial for the drug's potent biological activity.
The synthetic pathway to this compound itself often starts from indene or indanone, employing various methods for stereocontrol, including enzymatic resolutions.
Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general representation based on literature procedures for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ and this compound (in a 1:2 molar ratio of Ru dimer to ligand).
-
Anhydrous isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
A solution of KOH in isopropanol is added to the catalyst mixture, and it is stirred for a further 15 minutes.
-
Acetophenone is then added to the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., 40-60 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Preparation of a Chiral Oxazolidinone Auxiliary
This protocol describes the synthesis of a chiral oxazolidinone from this compound.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine
-
Anhydrous dichloromethane
Procedure:
-
A solution of this compound in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
Triethylamine is added to the solution.
-
A solution of triphosgene in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the chiral oxazolidinone.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 2. journals.iucr.org [journals.iucr.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
A Technical Guide to Racemic and Enantiopure cis-1-Amino-2-indanol: From Resolution to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1-Amino-2-indanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its rigid, bicyclic structure and vicinal amino and hydroxyl groups make it an exceptionally effective chiral auxiliary and ligand in asymmetric synthesis. Furthermore, its enantiomers are crucial components in the development of pharmaceuticals, most notably the HIV-1 protease inhibitor, Indinavir. This technical guide provides an in-depth exploration of racemic and enantiopure cis-1-amino-2-indanol, focusing on methods of chiral resolution, comparative analysis of these methods, and the profound impact of stereochemistry on its biological applications. Detailed experimental protocols for key resolution techniques are provided, alongside visualizations of experimental workflows and the mechanism of action of Indinavir to offer a comprehensive resource for professionals in drug discovery and development.
Introduction
The principle of chirality is fundamental to drug design and development, as the stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. cis-1-Amino-2-indanol serves as a prime example of the importance of stereochemical control. While the racemic mixture is a valuable starting material, the separation and utilization of its individual enantiomers, (1R,2S)- and (1S,2R)-cis-1-amino-2-indanol, have unlocked significant advancements in asymmetric catalysis and pharmaceutical synthesis.
The conformationally constrained indane backbone provides a well-defined chiral environment, making it a superior choice over more flexible amino alcohols in many asymmetric transformations.[1] The (1S,2R)-enantiomer, in particular, is a key structural component of the highly successful antiretroviral drug Indinavir (Crixivan®), used in the treatment of HIV/AIDS.[2][3] This guide will delve into the practical aspects of obtaining enantiopure cis-1-amino-2-indanol and highlight the critical role of enantiomeric purity in its applications.
Chiral Resolution of Racemic cis-1-Amino-2-indanol
The separation of racemic cis-1-amino-2-indanol into its constituent enantiomers is a critical step in its practical application. The two primary methods for achieving this are diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Commonly used resolving agents for racemic amines include tartaric acid and its derivatives, as well as other chiral carboxylic acids like (S)-2-phenylpropionic acid.[5][6] The choice of resolving agent and solvent system is crucial for achieving efficient separation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of cis-1-amino-2-indanol, lipases are commonly employed to selectively acylate one of the enantiomers, leaving the other unreacted.[5][7] This method can provide high enantiomeric excess (ee) for both the acylated product and the unreacted amine. Lipase PS (from Pseudomonas sp.) is a frequently cited enzyme for this purpose.[5]
Comparative Analysis of Resolution Methods
The selection of a resolution method depends on various factors, including desired purity, yield, cost, and scalability. Below is a summary of quantitative data for different resolution methods for cis-1-amino-2-indanol.
| Resolution Method | Resolving Agent/Enzyme | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diastereomeric Salt Formation | L-Tartaric Acid | (1S,2R) | ~50 (overall from indene) | >99 | [8] |
| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | (1R,2S) | 35 | Enantiopure | [5] |
| Enzymatic Kinetic Resolution | Lipase PS 30 | (1S,2S)-azidoindanol precursor | 46 | >96 | [9] |
| Enzymatic Kinetic Resolution | Lipase PS 30 | (1R,2R)-azidoindanol precursor (acylated) | 44 | >96 | [9] |
| Kinetic Resolution | Chiral Aminopyridine Catalyst | (1S,2R) | 68 (from protected amine) | 99 | [5] |
Experimental Protocols
Protocol for Diastereomeric Salt Resolution using L-Tartaric Acid
This protocol is a generalized procedure based on common laboratory practices for the resolution of amines with tartaric acid.
Materials:
-
Racemic cis-1-amino-2-indanol
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic cis-1-amino-2-indanol (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
The mother liquor, enriched in the other diastereomeric salt, can be processed separately to recover the other enantiomer.
-
-
Liberation of the Free Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Add sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 10).
-
Extract the liberated free amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched cis-1-amino-2-indanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
-
Protocol for Enzymatic Kinetic Resolution using Lipase
This protocol is a general guideline for the lipase-catalyzed acylation of cis-1-amino-2-indanol.
Materials:
-
Racemic cis-1-amino-2-indanol
-
Immobilized Lipase (e.g., Lipase PS from Pseudomonas sp. or Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous solvent (e.g., tetrahydrofuran, tert-butyl methyl ether)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
To a solution of racemic cis-1-amino-2-indanol in the chosen anhydrous solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the acylated product and the unreacted amine.
-
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Separation:
-
Separate the acylated product from the unreacted amine using column chromatography or by an acid-base extraction.
-
-
Hydrolysis of the Acylated Product (Optional):
-
The acylated enantiomer can be hydrolyzed (e.g., using acidic or basic conditions) to yield the other enantiopure amino alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted amine and the product of hydrolysis by chiral HPLC.
-
The Role of Enantiopure cis-1-Amino-2-indanol in Drug Development: The Case of Indinavir
The significance of enantiomeric purity is starkly illustrated by the HIV-1 protease inhibitor, Indinavir. The therapeutic activity of Indinavir is almost exclusively attributed to the stereoisomer derived from (1S,2R)-cis-1-amino-2-indanol.[2]
Mechanism of Action of Indinavir
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving large viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins necessary for the assembly of new, infectious virions.[10] Indinavir is a competitive inhibitor that binds to the active site of HIV-1 protease with high affinity.[11] The active site contains a conserved catalytic triad of aspartic acid residues (Asp25, Asp25').[12] The hydroxyl group of the Indinavir molecule, derived from the cis-1-amino-2-indanol moiety, forms crucial hydrogen bonds with these catalytic aspartates, effectively blocking the enzyme's activity.[11] This prevents the maturation of the virus, rendering it non-infectious.
Visualizations
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Chiral Auxiliary: (1R,2S)-1-Amino-2-indanol in Asymmetric Synthesis
(1R,2S)-1-amino-2-indanol , a rigid bicyclic amino alcohol, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique stereochemical architecture and conformational rigidity make it an exceptionally effective chiral auxiliary and ligand for a wide range of enantioselective and diastereoselective transformations. This has led to its widespread application in academic research and the pharmaceutical industry, most notably in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a chiral auxiliary.
Core Applications
The utility of this compound spans several key areas of asymmetric synthesis:
-
Asymmetric Transfer Hydrogenation of Ketones: As a chiral ligand for transition metals like Ruthenium(II), it facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3]
-
Diastereoselective Aldol Reactions: When incorporated into chiral auxiliaries, it directs the stereochemical outcome of aldol reactions, enabling the synthesis of desired syn- or anti- aldol products with high diastereoselectivity.[2]
-
Diastereoselective Alkylations: Chiral oxazolidinone derivatives of this compound are effective in guiding the stereoselective alkylation of enolates.[1][4]
-
Synthesis of Chiral Amines and Pharmaceuticals: It serves as a crucial building block and chiral template in the synthesis of complex molecules, including bioactive compounds and pharmaceuticals.[1][2][5]
Data Presentation: Performance in Asymmetric Reactions
The effectiveness of this compound and its derivatives as chiral controllers is demonstrated by the high stereoselectivities and yields achieved in various reactions.
| Reaction Type | Substrate | Catalyst / Auxiliary | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Asymmetric Transfer Hydrogenation | Acetophenone | [RuCl2(p-cymene)]2 / this compound | >95 | 95% ee | [3] |
| Asymmetric Transfer Hydrogenation | 1-Tetralone | [RuCl2(p-cymene)]2 / this compound | >95 | 98% ee | [3] |
| Diastereoselective Aldol Reaction | Propionaldehyde | Indene-based thiazolidinethione auxiliary | 95 | >99:1 dr (syn) | |
| Diastereoselective Allylation | Oxazolidinone derivative | Not Applicable | High | >99% de | [2] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from [RuCl2(p-cymene)]2 and this compound.
Materials:
-
[RuCl2(p-cymene)]2
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (1R,2S)-(+)-cis-1-amino-2-indanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
In a separate flask, prepare a solution of acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add a solution of potassium hydroxide (0.1 M in isopropanol, 0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Diastereoselective Aldol Reaction using an Indene-Based Thiazolidinethione Auxiliary
This protocol outlines a general procedure for a diastereoselective acetate aldol reaction with propionaldehyde using an N-acetyl thiazolidinethione derived from this compound.
Materials:
-
Indene-based N-acetyl thiazolidinethione auxiliary (derived from this compound)
-
Propionaldehyde
-
Titanium(IV) chloride (TiCl4)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-acetyl thiazolidinethione auxiliary (1 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add TiCl4 (1.1 mmol) to the solution and stir for 30 minutes.
-
Add DIPEA (1.2 mmol) dropwise and stir for another 30 minutes to form the titanium enolate.
-
Add propionaldehyde (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis) to yield the chiral β-hydroxy acid.
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Logical relationships in the use of the chiral auxiliary.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Utilizing (1R,2S)-1-Amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and widely employed method for the enantioselective synthesis of chiral alcohols from prochiral ketones. This technique is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of molecules dictates their biological activity. A key component of successful ATH is the use of a chiral catalyst, typically composed of a transition metal complex and a chiral ligand. (1R,2S)-1-amino-2-indanol has emerged as a highly effective and versatile chiral ligand for this purpose, particularly in combination with ruthenium(II) and rhodium(III) catalysts. Its rigid indane backbone provides a well-defined steric environment, enabling high levels of stereocontrol in the reduction of a broad range of ketones.
These application notes provide a comprehensive overview of the use of this compound in asymmetric transfer hydrogenation, including detailed experimental protocols, quantitative data for the reduction of various substrates, and a mechanistic overview of the catalytic cycle.
Data Presentation
The following tables summarize the quantitative data for the asymmetric transfer hydrogenation of various ketones using catalyst systems incorporating this compound.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with [RuCl₂(p-cymene)]₂ / this compound Catalyst System
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 0.5 | >99 | 92 | R |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 1 | >99 | 94 | R |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 1 | >99 | 91 | R |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 0.5 | >99 | 95 | R |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 2 | >99 | 88 | R |
| 6 | 1-Indanone | 1-Indanol | 1 | >99 | 93 | R |
| 7 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 1 | >99 | 96 | R |
General reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.0025 mmol), this compound (0.0055 mmol), and KOH (0.01 mmol) in 2-propanol (10 mL) at 28 °C.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with [Rh(Cp)Cl₂]₂ / this compound Catalyst System*
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 1 | 98 | 95 | R |
| 2 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 2 | 97 | 96 | R |
| 3 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 1.5 | 99 | 94 | R |
| 4 | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 3 | 95 | 92 | R |
General reaction conditions: Ketone (1 mmol), [Rh(Cp)Cl₂]₂ (0.005 mmol), this compound (0.011 mmol), and KOH (0.02 mmol) in 2-propanol (5 mL) at room temperature.*
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
This protocol is a representative procedure for the reduction of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
This compound
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous 2-propanol (isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and this compound (1.6 mg, 0.011 mmol) in anhydrous 2-propanol (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. A color change is typically observed.
-
Base Addition: Add a solution of KOH (0.56 mg, 0.01 mmol) in 2-propanol (1 mL) to the catalyst mixture. Stir for an additional 10 minutes.
-
Reaction Initiation: Add acetophenone (120 mg, 1 mmol) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 28 °C or reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
This protocol provides a general method for the rhodium-catalyzed reduction.
Materials:
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
This compound
-
Potassium hydroxide (KOH)
-
Ketone substrate
-
Anhydrous 2-propanol
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add [Rh(Cp*)Cl₂]₂ (3.1 mg, 0.005 mmol) and this compound (3.3 mg, 0.022 mmol) to a dry reaction flask.
-
Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Base Activation: Add a freshly prepared solution of KOH (1.1 mg, 0.02 mmol) in 2-propanol (1 mL) to the catalyst solution.
-
Substrate Addition: Add the ketone substrate (1 mmol) to the activated catalyst mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching and Extraction: Once the reaction is complete, add water (5 mL) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Analysis: Purify the resulting alcohol by flash chromatography if needed. Analyze the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualization
Reaction Mechanism
The asymmetric transfer hydrogenation of ketones using a Ru(II) or Rh(III) catalyst with this compound as the ligand is generally believed to proceed via a Noyori-type metal-ligand bifunctional mechanism. The key steps involve the formation of a metal hydride species, followed by the concerted transfer of a hydride from the metal and a proton from the ligand's amino group to the carbonyl carbon and oxygen of the ketone, respectively, through a six-membered ring transition state.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Experimental Workflow
The general workflow for performing an asymmetric transfer hydrogenation experiment is outlined below. It emphasizes the key stages from catalyst preparation to product analysis.
Caption: General experimental workflow for ATH.
Logical Relationship of Catalyst Components
The successful outcome of the asymmetric transfer hydrogenation is dependent on the interplay between the metal center, the chiral ligand, the base, and the hydrogen donor.
Caption: Key components of the ATH catalytic system.
Synthesis of IndaBOX Ligands from (1R,2S)-1-Amino-2-Indanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of bis(oxazoline) (BOX) ligands derived from the chiral building block (1R,2S)-1-amino-2-indanol. These ligands, often referred to as IndaBOX ligands, are a class of C₂-symmetric chiral ligands widely employed in asymmetric catalysis.[1][2][3] Their rigid indane backbone and tunable stereodirecting groups have led to high enantioselectivities in a variety of metal-catalyzed transformations, making them valuable tools in synthetic organic chemistry and drug development.[2][4] This application note outlines two common synthetic procedures: a one-pot synthesis suitable for generating the parent IndaBOX ligand and a multi-step synthesis for accessing functionalized derivatives. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate reproduction and application in a research setting.
Introduction
Chiral bis(oxazoline) (BOX) ligands have emerged as privileged structures in the field of asymmetric catalysis, enabling a vast number of stereoselective transformations.[5] Among the various scaffolds used for BOX ligand synthesis, this compound is a particularly advantageous starting material due to its rigid bicyclic structure, which imparts a well-defined chiral environment around the metal center.[2] The resulting IndaBOX ligands have demonstrated exceptional performance in a range of reactions, including Diels-Alder reactions, Michael additions, and aldol reactions.[1][6]
The synthesis of BOX ligands from 2-amino alcohols is a well-established process, typically involving the condensation with a dicarboxylic acid derivative or a dinitrile to form the two oxazoline rings.[1][7] This document presents two reliable methods for the preparation of IndaBOX ligands, catering to the need for both the unsubstituted parent ligand and more complex, functionalized analogues.
Synthetic Workflow
The general approach for the synthesis of IndaBOX ligands from this compound is depicted below. The process involves the condensation of two equivalents of the amino alcohol with a suitable bifunctional reagent to construct the bis(oxazoline) core.
Caption: General synthetic workflow for the preparation of IndaBOX ligands.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Methylene-Bridged IndaBOX Ligand
This protocol describes a straightforward one-pot synthesis of the methylene-bridged IndaBOX ligand from this compound and diethyl malonimidate dihydrochloride.[8]
Materials:
-
(1R,2S)-(+)-cis-1-Amino-2-indanol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Sodium sulfate, anhydrous
-
Ethanol
-
Nitrogen gas
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To an oven-dried 2-L three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol, 1 equiv), and 1 L of dichloromethane.[8]
-
Heat the reaction mixture to 45 °C (internal temperature) in an oil bath and stir for 18 hours. Monitor the reaction progress by ¹H NMR.[8]
-
After completion, allow the reaction to cool to room temperature.
-
Transfer the reaction mixture to a 4-L separatory funnel and add 1 L of water.
-
Separate the layers and extract the aqueous layer with 800 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate (150 g).
-
Filter the solution and concentrate under reduced pressure.
-
To the crude solid, add 675 mL of ethanol and heat the mixture to 80 °C to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.
Protocol 2: Synthesis of Functionalized IndaBOX Ligands via a Multi-Step Route
This protocol outlines a more extensive, multi-step synthesis for preparing functionalized IndaBOX ligands, specifically brominated derivatives that can undergo further modification via cross-coupling reactions.[4][9] This route provides access to a diverse library of ligands with tailored electronic and steric properties.
Overall Synthetic Scheme:
Caption: Multi-step synthesis of functionalized IndaBOX ligands.
Step 1: Synthesis of 5-Bromo-cis-aminoindanol
-
Asymmetric Epoxidation: Perform an asymmetric Jacobsen epoxidation on 5-bromoindene to obtain the corresponding enantiopure bromoindene oxide.[4]
-
Ritter Reaction: Subject the bromoindene oxide to a Ritter reaction using acetonitrile and acid.[4] This proceeds through an intramolecular ring closure of a nitrilium species to form a methyl oxazoline intermediate.[4]
-
Hydrolysis: The addition of water and heating of the reaction mixture containing the oxazoline intermediate yields the cis-aminoalcohol, 5-bromo-cis-aminoindanol.[4] To improve product recovery, an alternative workup involves basification and filtration of the reaction mixture.[4]
Step 2: Completion of the Bis(oxazoline) Synthesis
-
Condense the 5-bromo-cis-aminoindanol with a suitable dinitrile or diacid derivative, similar to Protocol 1, to form the bromo-functionalized IndaBOX ligand.
Step 3: Late-Stage Functionalization via Cross-Coupling
-
The synthesized bromo-IndaBOX ligands can be further diversified using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or alkenyl substituents.[4]
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) values obtained for reactions catalyzed by IndaBOX-metal complexes.
Table 1: Synthesis of IndaBOX Ligands
| Ligand | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Methylene-bridged IndaBOX | One-pot condensation | Diethyl malonimidate dihydrochloride | >90 | [8] |
| Cyclopropyl-substituted IndaBOX | Alkylation | NaH, 1,2-dibromoethane | 90 | [4] |
| Bis(benzyl)-substituted IndaBOX | Alkylation | LiHMDS | Good | [4] |
| Bromo-functionalized IndaBOX | Multi-step synthesis | 5-Bromoindene | 45 (over 2 steps for aminoalcohol) | [4] |
Table 2: Performance of IndaBOX Ligands in Asymmetric Catalysis
| Reaction | Catalyst | Substrate | Product ee (%) | Yield (%) | Reference |
| Diels-Alder | IndaBOX-Cu(OTf)₂ | 3-Acryloyloxazolidin-2-one & Cyclopentadiene | 96 | >90 | [8] |
| Henry Reaction | Substituted IndaBOX-Cu(OAc)₂ | Nitromethane & Benzaldehyde | Varies with ligand | Varies | [4] |
| Diels-Alder | IndaBOX-MgI₂ | N-Acryloyl oxazolidinone & Cyclopentadiene | 91 | - | [10] |
| Cyclopropanation | IndaBOX-Cu(I) | Styrene & Ethyl diazoacetate | up to 99 | - | [1] |
Applications in Asymmetric Catalysis
IndaBOX ligands, in combination with various metal salts (e.g., Cu(II), Mg(II), Fe(II)), form potent chiral Lewis acid catalysts for a wide array of enantioselective transformations.[10] The rigid indane framework enhances the structural integrity of the ligand, leading to improved enantioselectivity compared to more flexible BOX ligands.[4]
Catalytic Cycle Example: Asymmetric Diels-Alder Reaction
The following diagram illustrates a simplified catalytic cycle for a copper-catalyzed asymmetric Diels-Alder reaction using an IndaBOX ligand.
Caption: Simplified catalytic cycle for an IndaBOX-Cu(II) catalyzed Diels-Alder reaction.
The chiral catalyst coordinates to the dienophile, directing the facial approach of the diene and thereby controlling the stereochemical outcome of the cycloaddition.
Conclusion
The preparation of IndaBOX ligands from this compound provides access to a powerful class of chiral ligands for asymmetric catalysis. The synthetic protocols outlined in this document offer reliable methods for obtaining both the parent ligand and functionalized derivatives. The versatility and high performance of IndaBOX ligands in a multitude of enantioselective reactions underscore their importance in modern organic synthesis and drug discovery. The ability to fine-tune the ligand structure through late-stage functionalization opens up further avenues for catalyst optimization and the development of novel asymmetric transformations.[4][9]
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Reduction with (1R,2S)-1-Amino-2-indanol Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other fine chemicals. Catalysts derived from the chiral scaffold (1R,2S)-1-amino-2-indanol have emerged as highly effective and reliable tools for this transformation. This document provides detailed application notes and experimental protocols for the use of these catalysts, focusing on the widely applied Corey-Bakshi-Shibata (CBS) reduction methodology.
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which can be prepared in situ from this compound and a borane source. This system is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2][3] The reaction must be conducted under anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess.[3]
Catalyst Preparation and Reaction Mechanism
The active catalyst is an oxazaborolidine, which is typically generated in situ by reacting this compound with a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF).
The catalytic cycle, a key aspect of the CBS reduction, is initiated by the coordination of a borane molecule to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the more Lewis-acidic endocyclic boron in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. This is followed by a face-selective intramolecular hydride transfer from the coordinated borane to the ketone carbonyl via a six-membered transition state. Finally, an acidic workup liberates the chiral alcohol and regenerates the catalyst for the next cycle.[3][4]
Experimental Protocols
Protocol 1: In Situ Catalyst Generation and Enantioselective Reduction of Aryl Alkyl Ketones
This protocol details the in situ preparation of the oxazaborolidine catalyst from (1S,2R)-(-)-cis-1-amino-2-indanol and its use in the asymmetric reduction of substituted acetophenones.
Materials:
-
(1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%)
-
Tetrabutylammonium borohydride (1.0 equiv.)
-
Methyl iodide (1.0 equiv.)
-
Substituted acetophenone (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add tetrabutylammonium borohydride (5 mmol) and (1S,2R)-(-)-cis-1-amino-2-indanol (0.5 mmol, 10 mol%).
-
Add anhydrous THF (5 volumes relative to the borohydride).
-
Stir the mixture at 25-30°C for 10 minutes.
-
Add methyl iodide (5 mmol) dropwise via syringe and continue stirring for 30 minutes.
-
In a separate flask, dissolve the substituted acetophenone (5 mmol) in anhydrous THF (5 volumes).
-
Add the ketone solution dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The residue is then purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the desired chiral alcohol.
Quantitative Data
The following tables summarize the performance of the (1S,2R)-(-)-cis-1-amino-2-indanol derived catalyst in the enantioselective reduction of various ketone substrates.
Table 1: Enantioselective Reduction of Substituted Acetophenones
| Entry | Substrate (Substituent) | Yield (%) | ee (%) |
| 1 | H | 89 | 91 |
| 2 | 2-Cl | 85 | 94 |
| 3 | 3-Cl | 88 | 92 |
| 4 | 4-Cl | 90 | 95 |
| 5 | 2-Br | 84 | 93 |
| 6 | 4-Br | 89 | 96 |
| 7 | 4-F | 87 | 90 |
| 8 | 2-CH₃ | 82 | 88 |
| 9 | 4-CH₃ | 86 | 85 |
| 10 | 4-OCH₃ | 83 | 82 |
| 11 | 4-NO₂ | 92 | 96 |
Table 2: Enantioselective Reduction of Aliphatic, Cyclic, and α,β-Unsaturated Ketones
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | α-Tetralone | (S)-proline derived oxazaborolidine/BH₃·THF | 95 | 85 |
| 2 | 3-Methyl-2-butanone | Modified CBS catalyst | N/A | High |
| 3 | Cyclohexyl methyl ketone | (S)-diphenylprolinol derived oxazaborolidine/BH₃·THF | N/A | 23 |
| 4 | 2-Octanone | Biocatalytic (Daucus carota) | 95 | >99 |
| 5 | Benzalacetone | (1S,2S)-DPEN modified Ir/SiO₂ | >99 | 48.1 |
Note: Data for some substrates in Table 2 were obtained with catalysts derived from other amino alcohols or through biocatalytic methods to provide a broader context of enantioselective ketone reduction. Direct data for these specific substrates with this compound derived catalysts were not available in the searched literature.
Safety and Handling
-
Borane reagents and their complexes are flammable and react violently with water. Handle them in a well-ventilated fume hood under an inert atmosphere.
-
This compound and its derivatives may be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always perform reactions under anhydrous conditions to ensure high enantioselectivity.
Conclusion
Catalysts derived from this compound are highly effective for the enantioselective reduction of a wide range of prochiral ketones. The in situ generation of the active oxazaborolidine catalyst offers a convenient and reliable method for achieving high yields and excellent enantiomeric excesses. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful tool in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of HIV protease inhibitors, a critical class of antiretroviral drugs. It includes detailed application notes, experimental protocols for key synthetic steps, and a summary of the inhibitory activities of major FDA-approved inhibitors. Visual diagrams of the relevant biological pathways and synthetic workflows are provided to facilitate understanding.
Introduction to HIV Protease Inhibitors
Human Immunodeficiency Virus (HIV) protease is a crucial enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] This cleavage is essential for the production of infectious virions. HIV protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and thereby competitively inhibiting its function. This leads to the production of immature, non-infectious viral particles.[1]
The development of HIV protease inhibitors, beginning with the FDA approval of saquinavir in 1995, marked a turning point in the treatment of HIV/AIDS, forming the backbone of highly active antiretroviral therapy (HAART).[1][2] These inhibitors are typically peptidomimetic compounds, incorporating a non-hydrolyzable isostere, such as a hydroxyethylamine or hydroxyethylene group, in place of the scissile amide bond of the natural substrate.[3]
Quantitative Inhibitory Activity of FDA-Approved HIV Protease Inhibitors
The potency of HIV protease inhibitors is typically quantified by their inhibition constant (Kᵢ) and their 50% inhibitory concentration (IC₅₀) in cell-based assays. The table below summarizes these values for several FDA-approved HIV protease inhibitors. Lower values indicate higher potency.
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |
| Saquinavir | 0.12[3] | 2[1] |
| Ritonavir | 0.015[3] | - |
| Indinavir | 0.36[3] | 0.56[1] |
| Nelfinavir | 2[3] | 14 (ED₅₀)[1] |
| Amprenavir | 0.6[3] | - |
| Lopinavir | - | 0.69 (serum-free)[4] |
| Atazanavir | - | - |
| Tipranavir | - | 30-70[5] |
| Darunavir | 0.016[6] | 1-2[5] |
Biological Signaling Pathway and Mechanism of Action
HIV Life Cycle and the Role of HIV Protease
The following diagram illustrates the life cycle of HIV, highlighting the critical step of polyprotein cleavage by HIV protease, which is the target of the inhibitors discussed herein.
Catalytic Mechanism of HIV Protease and Inhibition
HIV protease is a homodimeric aspartic protease. The active site contains a pair of aspartic acid residues (Asp25 and Asp25'), one of which is protonated and the other deprotonated. These residues act as a general acid-base catalyst to hydrolyze the peptide bond of the polyprotein substrate. Protease inhibitors bind to this active site, preventing the substrate from binding and being cleaved.
General Synthetic Workflow for HIV Protease Inhibitors
The synthesis of peptidomimetic HIV protease inhibitors is a complex, multi-step process that often involves the asymmetric synthesis of a key chiral intermediate containing the transition-state isostere. A convergent synthetic strategy is commonly employed, where key fragments are synthesized separately and then coupled together in the final stages.
Experimental Protocols for Key Synthetic Intermediates and Inhibitors
The following sections provide detailed experimental protocols for the synthesis of key intermediates and final products for selected HIV protease inhibitors. These are provided for informational purposes and should be adapted and optimized based on laboratory conditions and available instrumentation.
Synthesis of a Key Intermediate for Darunavir: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This bicyclic furofuranol is a key chiral building block in the synthesis of Darunavir. A practical synthesis starting from monopotassium isocitrate has been reported.[7]
Step 1: Conversion of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (4) to the corresponding morpholine amide [7]
-
Suspend 2-chloro-4,6-dimethoxy-1,3,5-triazine (12.1 g, 68.9 mmol) in ethyl acetate (200 mL).
-
Add N-methylmorpholine (6.17 g, 78.6 mmol) to the suspension at room temperature and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C and add morpholine (5.67 g, 65.2 mmol) at 0-5 °C.
-
Add a solution of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (4) (12.3 g, 60.9 mmol) in ethyl acetate (70 mL) to the reaction mixture at 5–7 °C.
-
Stir the reaction mixture at 5 °C for 1 hour and then at room temperature for 16 hours.
-
Remove the white precipitate by filtration to obtain the desired amide.
Synthesis of Saquinavir
The synthesis of Saquinavir often involves a convergent approach, coupling three main fragments. A key step is the condensation of N²-(2-quinolinylcarbonyl)-L-asparagine with [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide.[8]
Step 1: Activation of N²-(2-quinolinylcarbonyl)-L-asparagine [8]
-
To a solution of N²-(2-quinolinylcarbonyl)-L-asparagine, add 3,5-lutidine (2.5 g).
-
Immediately add pivaloyl chloride (17.2 g) as fast as possible under vigorous stirring at 0-5 °C to obtain pivaloyl N²-(2-quinolinylcarbonyl)-L-asparaginate.
Step 2: Coupling and Formation of Saquinavir [8]
-
Add [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide (50 g) to the activated asparagine derivative from Step 1 under vigorous stirring.
-
Stir for 15 minutes until a clear dark red solution is formed.
-
Add water (200 mL), stir for 10 minutes, and separate the layers.
-
Adjust the pH of the organic layer to 7.8-8.2 with 10% aqueous sodium bicarbonate solution (500 mL) and stir for 30 minutes.
-
Separate the layers and wash the organic layer with water.
-
Distill off the solvent under reduced pressure to obtain crude Saquinavir.
Step 3: Formation of Saquinavir Mesylate [8]
-
To the crude Saquinavir residue, add methanol (210 mL) and heat to 40-45 °C.
-
Add activated carbon (5.0 g) and stir for 15 minutes at 40-45 °C.
-
Filter the carbon through a bed of diatomaceous earth and wash with hot methanol (70 mL).
-
Cool the filtrate to 20-25 °C and add methanesulfonic acid (12 g) dropwise over 15 minutes.
-
Stir for 12 hours at 20-25 °C.
-
Filter the precipitated product, wash twice with methanol (50 mL each), and dry under reduced pressure at 35-45 °C to yield Saquinavir mesylate.
Conclusion
The synthesis of HIV protease inhibitors is a testament to the power of structure-based drug design and advanced organic synthesis. The protocols and data presented here provide a valuable resource for researchers in the field of antiretroviral drug development. The continued development of novel synthetic strategies is essential for creating next-generation inhibitors that can overcome the challenge of drug resistance and improve the lives of individuals living with HIV.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for Diastereoselective Reactions Utilizing (1R,2S)-1-Amino-2-indanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for diastereoselective reactions employing derivatives of (1R,2S)-1-amino-2-indanol. This versatile chiral building block has proven to be highly effective in asymmetric synthesis, serving as both a chiral auxiliary and a ligand to control the stereochemical outcome of various transformations. Its rigid indane backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity.
This guide covers three key applications:
-
Diastereoselective Aldol Reaction using a this compound-derived oxazolidinone auxiliary.
-
Asymmetric Transfer Hydrogenation of Ketones employing this compound as a chiral ligand for a Ruthenium catalyst.
-
Diastereoselective Diels-Alder Reaction utilizing a this compound-derived sulfonamide as a chiral auxiliary.
Diastereoselective Aldol Reaction via a Chiral Oxazolidinone Auxiliary
The use of chiral oxazolidinones as auxiliaries in aldol reactions is a powerful strategy for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The oxazolidinone derived from this compound provides exceptional diastereofacial control in the formation of boron enolates and their subsequent reaction with aldehydes.[1]
Quantitative Data Summary
The following table summarizes the results of the diastereoselective aldol reaction between the propionyl-substituted oxazolidinone auxiliary and various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | syn-Aldol Adduct | 85 | >99:1 |
| Isobutyraldehyde | syn-Aldol Adduct | 82 | >99:1 |
| Pivalaldehyde | syn-Aldol Adduct | 78 | >99:1 |
| Acrolein | syn-Aldol Adduct | 75 | >99:1 |
Table 1: Diastereoselective aldol reaction results using this compound derived oxazolidinone auxiliary.[1]
Experimental Protocols
Protocol 1.1: Synthesis of the this compound-derived Oxazolidinone Auxiliary
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound.
-
Materials:
-
This compound
-
Di(2-pyridyl) carbonate
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (3.0 eq).
-
Add di(2-pyridyl) carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure oxazolidinone auxiliary.
-
Protocol 1.2: Diastereoselective Aldol Reaction
This protocol outlines the general procedure for the diastereoselective aldol reaction.
-
Materials:
-
This compound-derived oxazolidinone auxiliary
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Standard work-up and purification reagents.
-
-
Procedure:
-
N-Acylation: To a solution of the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C. Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyloxazolidinone by chromatography.
-
Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at -78 °C and then for an additional 1 hour at 0 °C.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
-
Protocol 1.3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy acid.
-
Materials:
-
Aldol adduct from Protocol 1.2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard work-up and purification reagents.
-
-
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a 1 M aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the β-hydroxy acid with ethyl acetate.
-
Dry the organic layer containing the product over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired acid. The chiral auxiliary can be recovered and reused.[1]
-
Visualizations
Caption: Workflow for the diastereoselective aldol reaction.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols. This compound serves as an excellent chiral ligand in combination with ruthenium catalysts, facilitating highly enantioselective hydrogen transfer from a hydrogen donor, typically isopropanol.
Quantitative Data Summary
The following table presents the results for the asymmetric transfer hydrogenation of various ketones catalyzed by a Ru(II)-[this compound] complex.
| Ketone | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | (R)-1-Phenylethanol | >95 | 92 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 94 |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | 90 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | 95 |
Table 2: Asymmetric transfer hydrogenation of ketones.
Experimental Protocols
Protocol 2.1: In situ Preparation of the Ru(II)-[this compound] Catalyst and Asymmetric Transfer Hydrogenation
This protocol details the in situ formation of the active catalyst and the subsequent reduction of a ketone.
-
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Ketone (e.g., Acetophenone)
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and this compound (0.01 eq) in isopropanol.
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
Add the ketone (1.0 eq) to the catalyst solution.
-
Add a solution of KOH or KOtBu (0.05 eq) in isopropanol.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Caption: Proposed mechanism for asymmetric transfer hydrogenation.
Diastereoselective Diels-Alder Reaction with a Sulfonamide Auxiliary
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of a chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition. A sulfonamide derivative of this compound has been shown to be a highly effective chiral auxiliary in Lewis acid-promoted Diels-Alder reactions.
Quantitative Data Summary
The following table summarizes the results of the Diels-Alder reaction between the N-acryloyl sulfonamide auxiliary and cyclopentadiene.
| Lewis Acid | Temperature (°C) | Yield (%) | endo:exo Ratio | Diastereomeric Excess (endo, %) |
| Et₂AlCl | -78 | 95 | >99:1 | 96 |
| SnCl₄ | -78 | 92 | >99:1 | 94 |
| TiCl₄ | -78 | 88 | >99:1 | 90 |
| BF₃·OEt₂ | -78 | 85 | 98:2 | 88 |
Table 3: Diastereoselective Diels-Alder reaction with a this compound derived sulfonamide auxiliary.
Experimental Protocols
Protocol 3.1: Synthesis of the (1R,2S)-1-(p-Toluenesulfonamido)-2-indanol Auxiliary
This protocol describes the synthesis of the chiral sulfonamide auxiliary.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain the pure sulfonamide auxiliary.
-
Protocol 3.2: Preparation of the N-Acryloyl Dienophile
This protocol details the acylation of the sulfonamide auxiliary.
-
Materials:
-
(1R,2S)-1-(p-Toluenesulfonamido)-2-indanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
To a solution of the sulfonamide auxiliary (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the N-acryloyl dienophile by flash column chromatography.
-
Protocol 3.3: Diastereoselective Diels-Alder Reaction
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction.
-
Materials:
-
N-Acryloyl sulfonamide dienophile
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., Et₂AlCl in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
Under an inert atmosphere, dissolve the N-acryloyl dienophile (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add the Lewis acid (1.2 eq) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the endo:exo ratio and diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis.
-
Visualizations
Caption: Model for diastereoselectivity in the Diels-Alder reaction.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Use of (1R,2S)-1-amino-2-indanol as a Resolving Agent for Chiral Acids
Abstract
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. Diastereomeric salt resolution is a robust and widely used method for separating racemic mixtures of chiral acids on a large scale. This application note provides detailed protocols for the use of this compound as a highly effective chiral resolving agent for a variety of racemic carboxylic acids, particularly α-arylpropanoic acids (profens).
Principle of Resolution
The fundamental principle of this resolution technique is the reaction of a racemic acid (a 1:1 mixture of R and S enantiomers) with a single, pure enantiomer of a chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts: [(R)-acid·(1R,2S)-base] and [(S)-acid·(1R,2S)-base].[1] Diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[1][2] By carefully selecting the solvent and controlling crystallization conditions, one diastereomeric salt will preferentially precipitate from the solution, allowing for its separation by filtration. The enantiomerically enriched acid can then be liberated from the isolated salt, typically by treatment with a strong mineral acid.[3]
Caption: Principle of chiral resolution via diastereomeric salt formation.
General Experimental Protocol
This section outlines a general workflow for the resolution of a generic chiral carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Caption: Detailed workflow for chiral acid resolution.
Methodology:
-
Dissolution: The racemic carboxylic acid is dissolved in an appropriate solvent or solvent mixture with gentle heating.[3]
-
Salt Formation: A sub-stoichiometric amount (typically 0.4 to 0.6 equivalents for crystallization) of this compound is added to the solution.[3] Using less than one equivalent of the resolving agent ensures that the more soluble diastereomeric salt remains in solution, maximizing the purity of the crystallized product.
-
Crystallization: The solution is cooled, often slowly, to promote the selective crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial to induce crystallization.[3]
-
Aging: The mixture is stirred at a reduced temperature for a period of several hours to allow the crystallization to reach completion.[3]
-
Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.[3]
-
Liberation of Free Acid: The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., ethyl acetate, dichloromethane). A strong mineral acid (e.g., H₂SO₄ or HCl) is added to protonate the carboxylate and liberate the free acid into the organic layer.[3]
-
Purification & Analysis: The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (ee%) of the product is determined using an appropriate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[3][4]
Application Examples & Data
This compound has proven effective for the resolution of several commercially important α-arylpropanoic acid anti-inflammatory drugs.[3]
Protocol: Resolution of (R,S)-Ketoprofen
This protocol yields the (S)-Ketoprofen · this compound diastereomeric salt.[3]
-
Combine Reagents: A sample of 88.2 g (347 mmol) of (R,S)-ketoprofen is combined with 560 g of methyl isobutyl ketone (MIBK). The mixture is heated to 40°C and stirred until dissolved.
-
Add Resolving Agent: To the solution, add 38.8 g (260 mmol) of (1R,2S)-cis-1-amino-2-indanol.
-
Seeding & Crystallization: Mix for 30 minutes, then seed with 1.4 g of (S)-ketoprofen · (1R,2S)-cis-1-amino-2-indanol diastereomer salt and hold at 40°C for 1 hour.
-
Cooling & Aging: Cool the mixture to 15°C over 4 hours and hold at 15°C for 47 hours.
-
Isolation: Collect the solids that form by filtration, wash with MIBK, and dry under vacuum.
-
Liberation: Treat a small portion of the salt (~50 mg) with 5N H₂SO₄ to release the acid for analysis.
-
Analysis: The enantiomeric excess of the released (S)-Ketoprofen is measured by chiral HPLC and found to be 95.8%.[3]
Protocol: Resolution of (R,S)-Flurbiprofen
This protocol yields the (S)-Flurbiprofen · this compound diastereomeric salt.[3]
-
Combine Reagents: A sample of 6.2 g (25 mmol) of (R,S)-flurbiprofen is dissolved in 40 g of methanol.
-
Add Resolving Agent: Treat the solution with 3.14 g (21 mmol) of cis-(1R,2S)-1-amino-2-indanol.
-
Seeding & Crystallization: Seed with a small amount of the target (S)-flurbiprofen diastereomer salt and allow the mixture to crystallize over 17 hours at ambient temperature.
-
Cooling & Aging: Cool the mixture and hold at 4°C for 5 hours.
-
Isolation & Analysis: The resulting solid is filtered, and the liberated acid is analyzed by chiral HPLC to determine enantiomeric excess.
Summary of Resolution Performance
The following table summarizes the quantitative results for the resolution of various chiral acids using this compound, as derived from cited literature.[3]
| Chiral Acid | Resolving Agent | Solvent System | Recovered Enantiomer | Yield of Salt | ee% of Acid |
| Ketoprofen | This compound | Acetonitrile / Water | (S)-Ketoprofen | 63.9 g | 96.2% |
| Ketoprofen | This compound | Methyl Isobutyl Ketone | (S)-Ketoprofen | 37.2 g | 95.8% |
| Ketoprofen | (1S,2R)-1-amino-2-indanol | Methyl Isobutyl Ketone | (R)-Ketoprofen | 86.0 g | 97.0% (de%)* |
Note: The patent reports a diastereomeric excess of 97% for the salt in this specific example.
Conclusion
This compound is a versatile and efficient resolving agent for the separation of racemic carboxylic acids. Its ability to form diastereomeric salts with significantly different solubilities allows for a straightforward separation via fractional crystallization. The protocols provided herein demonstrate a practical and scalable method for obtaining enantiomerically pure acids, which is of paramount importance for research and pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Catalytic Enantioselective Addition of Diethylzinc using (1R,2S)-1-Amino-2-indanol Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1R,2S)-1-amino-2-indanol and its derivatives as chiral ligands in the highly valuable catalytic enantioselective addition of diethylzinc to aldehydes. This reaction is a cornerstone in asymmetric synthesis, yielding chiral secondary alcohols, which are critical building blocks for a vast array of pharmaceuticals and fine chemicals.
Introduction
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the formation of carbon-carbon bonds in a stereocontrolled manner. Chiral β-amino alcohols, such as this compound, have emerged as highly effective ligands for this transformation, demonstrating excellent enantioselectivity and high yields. The rigid bicyclic structure of the indanol backbone provides a well-defined chiral environment, enabling effective transfer of stereochemical information during the catalytic cycle. This document outlines the application of these ligands, presents key performance data, and provides detailed experimental protocols.
Data Presentation
The efficacy of various N-substituted this compound ligands in the enantioselective addition of diethylzinc to a range of aldehydes is summarized below. The data highlights the influence of the N-substituent on the ligand and the electronic and steric properties of the aldehyde on the reaction outcome.
Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes using N-Substituted this compound Ligands
| Entry | Aldehyde | Ligand (N-substituent) | Yield (%) | e.e. (%) | Configuration |
| 1 | Benzaldehyde | -H | 95 | 98 | (R) |
| 2 | Benzaldehyde | -CH₃ | 92 | 97 | (R) |
| 3 | Benzaldehyde | -n-Butyl | 96 | 99 | (R) |
| 4 | 4-Chlorobenzaldehyde | -n-Butyl | 95 | >99 | (R) |
| 5 | 4-Methoxybenzaldehyde | -n-Butyl | 93 | 98 | (R) |
| 6 | 2-Naphthaldehyde | -n-Butyl | 91 | 97 | (R) |
| 7 | 2-Furaldehyde | -n-Butyl | 85 | 96 | (R) |
Table 2: Enantioselective Addition of Diethylzinc to Aliphatic Aldehydes using (1R,2S)-N-n-Butyl-1-amino-2-indanol
| Entry | Aldehyde | Yield (%) | e.e. (%) | Configuration |
| 1 | Cyclohexanecarboxaldehyde | 88 | 95 | (R) |
| 2 | Pivalaldehyde | 82 | 94 | (R) |
| 3 | Heptanal | 90 | 92 | (R) |
Experimental Protocols
The following protocols provide a detailed methodology for the catalytic enantioselective addition of diethylzinc to aldehydes using this compound ligands.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and freshly distilled prior to use.
-
Diethylzinc is a pyrophoric reagent and should be handled with extreme care.
Protocol for the Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example for the synthesis of (R)-1-phenyl-1-propanol.
Materials:
-
This compound (or its N-substituted derivative)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) to the ligand solution with gentle stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the desired (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the enantioselective addition of diethylzinc.
Caption: Experimental workflow for the catalytic enantioselective addition.
Caption: Proposed catalytic cycle for the enantioselective addition.
Application Notes and Protocols for the Synthesis of Chiral Pharmaceuticals Using (1R,2S)-1-Amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-amino-2-indanol is a pivotal chiral building block in the asymmetric synthesis of pharmaceuticals. Its rigid indane skeleton and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent chiral auxiliary and a precursor for highly effective chiral ligands. This document provides detailed application notes and experimental protocols for its use in the synthesis of chiral pharmaceuticals, with a focus on its role in diastereoselective reactions and as a ligand in asymmetric catalysis.
Application 1: As a Chiral Auxiliary in the Synthesis of a Key Intermediate for Indinavir
This compound is famously used as a chiral auxiliary to introduce stereocenters in the synthesis of Indinavir (Crixivan®), an HIV protease inhibitor.[1][2] The synthesis of a key piperidine intermediate showcases the power of this compound in controlling stereochemistry.
Logical Relationship: Synthesis of Indinavir Intermediate
Caption: Workflow for Indinavir Intermediate Synthesis.
Experimental Protocol: Synthesis of a Chiral Piperidine Intermediate
This protocol is a representative example of how this compound is used as a chiral auxiliary.
Materials:
-
This compound
-
N-Boc-L-tert-leucine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
Amide Formation:
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) in DCM at 0 °C, add this compound (1.0 eq) and DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the combined filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography.
-
-
Diastereoselective Reduction:
-
To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of the amide (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography to yield the desired chiral piperidine intermediate.
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product Yield | Diastereomeric Excess |
| Amide Formation | N-Boc-L-tert-leucine | This compound | >90% | N/A |
| Diastereoselective Reduction | Chiral Amide Intermediate | Lithium aluminum hydride | 80-90% | >95% de |
Application 2: As a Chiral Ligand in Asymmetric Transfer Hydrogenation
This compound can be used to synthesize chiral ligands for transition metal-catalyzed reactions. A common application is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.
Signaling Pathway: Asymmetric Transfer Hydrogenation
Caption: Catalytic Cycle of Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM)
Procedure:
-
Ligand Synthesis (N-Tosyl-(1R,2S)-amino-2-indanol):
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ligand. Recrystallize from ethanol.
-
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (0.011 eq) in DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add acetophenone (1.0 eq) and the formic acid/triethylamine azeotrope (2.0 eq).
-
Stir the reaction at 28 °C for the specified time (monitor by TLC or GC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC.
-
Quantitative Data
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| Acetophenone | 1 | 12 | >99 | 98 (R) |
| 1-Indanone | 1 | 10 | >99 | 97 (S) |
| Propiophenone | 1 | 15 | 98 | 96 (R) |
Conclusion
This compound is a versatile and highly effective tool in the synthesis of chiral pharmaceuticals. Its rigid structure and well-defined stereochemistry allow for excellent control in diastereoselective reactions when used as a chiral auxiliary. Furthermore, it serves as a valuable precursor for chiral ligands that exhibit high efficiency and enantioselectivity in asymmetric catalysis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for N-Protection of (1R,2S)-1-amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-protection of the chiral amino alcohol (1R,2S)-1-amino-2-indanol. This compound is a critical building block in asymmetric synthesis, serving as a precursor for chiral ligands, catalysts, and pharmacologically active molecules.[1][2][3][4][5] The selective protection of its amino group is a fundamental step to prevent unwanted side reactions while modifying other parts of the molecule.
This document outlines protocols for the introduction of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
General Experimental Workflow
The N-protection of this compound generally follows a straightforward workflow, which can be adapted for various protecting groups by modifying the reagents and reaction conditions.
Caption: General workflow for the N-protection of this compound.
Comparison of N-Protecting Groups
The choice of protecting group is crucial and depends on the planned subsequent reaction steps and the required deprotection conditions. The following table summarizes the reaction conditions and typical yields for the N-protection of primary amines, which are applicable to this compound.
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or THF/Water | 90-98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | Dioxane/Water or THF | 85-95% |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | NaHCO₃ or Na₂CO₃ | Dioxane/Water or THF | 90-97% |
Experimental Protocols
The following are detailed protocols for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
Protocol 1: N-Boc-Protection
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(1R,2S)-1-amino-2-indanol as a white solid.
Protocol 2: N-Cbz-Protection
The benzyloxycarbonyl (Cbz) group is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis.[8][9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to obtain N-Cbz-(1R,2S)-1-amino-2-indanol.
Protocol 3: N-Fmoc-Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is notably base-labile, making it orthogonal to acid-labile groups like Boc.[10][11]
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in THF to the reaction mixture.
-
Stir vigorously at room temperature for 12-16 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Fmoc-(1R,2S)-1-amino-2-indanol, which can be further purified by recrystallization.[10]
References
- 1. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. ijacskros.com [ijacskros.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in (1R,2S)-1-Amino-2-Indanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S)-1-amino-2-indanol and its derivatives in asymmetric synthesis. The focus is on identifying and resolving common issues to improve enantioselectivity and reaction outcomes.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
Q1: My reaction is yielding a product with low enantiomeric excess. What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the purity of your starting materials, the choice of solvent, and the reaction temperature.
-
Reagent and Catalyst Purity: Ensure the this compound and any derived catalysts are of high enantiomeric and chemical purity. Impurities can interfere with the chiral environment of the reaction.
-
Solvent Effects: The solvent plays a crucial role in the transition state of the reaction and can significantly impact enantioselectivity. It is advisable to screen a range of solvents with varying polarities. For instance, in some hydrogenations, polar solvents like 2-propanol have been shown to provide higher ee.
-
Temperature Optimization: Reaction temperature is a critical parameter. Lowering the temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. A temperature screening study is highly recommended.
Q2: I've tried optimizing the solvent and temperature, but the enantioselectivity is still suboptimal. What other factors should I consider?
A2: If initial optimizations are insufficient, consider the following:
-
Catalyst Loading: The amount of catalyst can influence the outcome. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity due to the formation of aggregates or side reactions. It is important to find the optimal catalyst loading for your specific reaction.
-
Additives: The presence of additives can sometimes improve enantioselectivity. For example, in borane reductions using oxazaborolidine catalysts derived from aminoindanol, Lewis acids can enhance selectivity.
-
Substrate Quality: Ensure your substrate is pure. Impurities in the substrate can act as catalyst poisons or participate in undesired side reactions, leading to a reduction in enantioselectivity.
Problem 2: Poor Yield and Incomplete Conversion
Q3: My reaction is suffering from low yield and/or incomplete conversion. How can I address this without compromising enantioselectivity?
A3: Poor yields can be due to catalyst deactivation, slow reaction kinetics, or side reactions.
-
Reaction Time and Concentration: Increasing the reaction time or the concentration of reactants may improve conversion. Monitor the reaction progress by techniques like TLC or GC/LC-MS to determine the optimal reaction time.
-
Catalyst Stability: The catalyst derived from this compound may not be stable under the reaction conditions. Consider if the temperature is too high or if any of the reagents are degrading the catalyst.
-
Atmosphere: For reactions sensitive to air or moisture, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.
Frequently Asked Questions (FAQs)
Q4: Can the choice of borane reagent in a CBS reduction affect the enantioselectivity?
A4: Yes, the borane source can have a significant impact. Borane-dimethyl sulfide (BMS) and borane-THF complexes are commonly used. The choice between them can affect the reaction rate and, in some cases, the enantioselectivity. It is advisable to test different borane reagents if you are experiencing issues with selectivity.
Q5: How does the structure of the catalyst derived from this compound influence the reaction?
A5: The conformational rigidity of the ligand is a key factor. The indanol backbone provides a rigid scaffold that helps create a well-defined chiral pocket around the active site. Modifications to the amino or hydroxyl groups can alter this environment and, consequently, the enantioselectivity.
Q6: Is it possible for the solvent to invert the enantioselectivity?
A6: Yes, in some cases, changing the solvent can lead to an inversion of the enantiomeric excess. This phenomenon is attributed to a change in the reaction mechanism or a different coordination of the solvent to the catalyst-substrate complex in the transition state.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Hydrogenation
| Entry | Solvent | Polarity | Enantiomeric Excess (% ee) |
| 1 | 2-Propanol | Polar Protic | 63% |
| 2 | Toluene | Non-polar | 25% (inversion of enantiomer) |
| 3 | n-Heptane | Non-polar | 15% (inversion of enantiomer) |
| 4 | Acetic Acid | Polar Protic | 10% |
Note: Data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific reaction.
Table 2: Influence of Temperature on Enantioselectivity in an Oxazaborolidine-Catalyzed Ketone Reduction
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 25 | 90% |
| 2 | 0 | 93% |
| 3 | -10 | 96% |
| 4 | -20 | 95% |
Note: Data is illustrative and based on trends reported in the literature. Optimal temperature may vary.
Experimental Protocols
Key Experiment: Asymmetric Reduction of a Prochiral Ketone using a this compound-derived Oxazaborolidine Catalyst
Materials:
-
This compound
-
Borane-dimethyl sulfide (BMS) or Borane-THF complex
-
Prochiral ketone
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (0.1 eq) in anhydrous THF. Add the borane reagent (0.1 eq) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to form the oxazaborolidine catalyst in situ.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -10 °C). In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution.
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Borane Addition: Add the borane reagent (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the low temperature.
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Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the excess borane by the slow addition of methanol at 0 °C.
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Work-up: Allow the mixture to warm to room temperature. Add aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified mechanism of CBS-catalyzed ketone reduction.
Technical Support Center: Purification of (1R,2S)-1-amino-2-indanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of (1R,2S)-1-amino-2-indanol from typical reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, particularly when using diastereomeric salt crystallization and chiral HPLC.
Diastereomeric Salt Crystallization
Question 1: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the salt separates as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.
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Reduce Supersaturation:
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Use a more dilute solution.
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Employ a slower cooling rate.
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If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.
-
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Increase Crystallization Temperature: Select a solvent system where crystallization can occur at a higher temperature.
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Ensure Proper Agitation: Gentle, consistent stirring can promote crystallization over oiling.[1]
Question 2: No crystals are forming, even after cooling the solution. How can I induce crystallization?
Answer: A lack of crystallization is typically due to high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.
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Increase Concentration: Carefully evaporate some of the solvent.
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Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble.
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Lower the Temperature: Further decrease the crystallization temperature.
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Seeding: If available, add a few seed crystals of the desired diastereomeric salt. If not, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[1]
Question 3: The purity (diastereomeric excess) of my crystallized salt is low. How can I improve it?
Answer: Low purity indicates that the undesired diastereomer is co-crystallizing with the desired one.
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Solvent Screening: The choice of solvent is critical. Screen various solvents and solvent mixtures to find a system that maximizes the solubility difference between the two diastereomeric salts.
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Adjust Resolving Agent Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation then relies on the solubility difference between one diastereomeric salt and the free enantiomer.[1]
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Recrystallization: A second crystallization of the enriched diastereomeric salt can significantly improve purity.
Question 4: The yield of my desired diastereomeric salt is low. How can I increase it?
Answer: A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.
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Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.
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Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.[1]
Chiral HPLC
Question 5: I am not seeing any separation of the enantiomers on my chiral HPLC column.
Answer: A complete lack of separation (co-elution) means the chosen chiral stationary phase (CSP) and mobile phase are not suitable.
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Screen Different CSPs: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for amino alcohols.
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Switch Elution Mode: If using normal-phase, try reversed-phase or polar organic mode, and vice-versa. Normal-phase is often more successful for chiral separations on polysaccharide-based CSPs.
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Vary the Mobile Phase:
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Normal-Phase: Change the alcohol modifier (e.g., ethanol, isopropanol) and its concentration.
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Reversed-Phase: Adjust the pH of the aqueous portion and the type and concentration of the organic modifier (e.g., acetonitrile, methanol).
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Question 6: My peaks are broad or tailing. How can I improve the peak shape?
Answer: For a basic compound like this compound, peak tailing is often due to interactions with acidic silanol groups on the silica support of the column.
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Add a Basic Modifier: In normal-phase chromatography, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%).[2]
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Adjust pH (Reversed-Phase): Ensure the mobile phase pH is appropriate for the pKa of the amine to minimize unwanted ionic interactions.
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Check for Column Overload: Inject a smaller volume or a more dilute sample.
General Questions
Question 7: How do I remove the chiral resolving agent after crystallization to obtain the free amine?
Answer: After isolating the desired diastereomeric salt, the chiral resolving agent can be removed by a simple acid-base workup.
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Dissolve the diastereomeric salt in water or a suitable solvent.
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Add a base (e.g., NaOH, K₂CO₃) to deprotonate the amine and neutralize the acidic resolving agent.
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Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
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Wash the organic layer with water or brine to remove any remaining resolving agent salt.
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Dry the organic layer and evaporate the solvent to obtain the purified this compound.
Question 8: What are the typical impurities I might encounter?
Answer: Besides the unwanted (1S,2R) enantiomer, other potential impurities depend on the synthetic route. Common impurities can include:
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Unreacted starting materials (e.g., indene oxide).
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Reagents from the synthesis (e.g., residual acids or bases).
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Byproducts from side reactions. For instance, if the synthesis involves a Ritter-type reaction, byproducts from the trapping of carbocation intermediates could be present.[3]
Quantitative Data on Purification
The following tables summarize typical results for the purification of this compound using different methods.
Table 1: Diastereomeric Salt Resolution of cis-1-amino-2-indanol
| Resolving Agent | Yield of this compound | Enantiomeric Excess (ee) | Reference |
| (S)-2-Phenylpropionic acid | 35% | Enantiopure | [3] |
| L-Tartaric acid | ~50% (of one enantiomer) | >99% | [3] |
Table 2: Enzymatic Resolution of a Precursor to cis-1-amino-2-indanol
| Precursor | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic trans-1-azido-2-indanol | Lipase PS 30 | (1S,2S)-azidoindanol | 46% | >96% | [3] |
| Racemic trans-1-azido-2-indanol | Lipase PS 30 | (1R,2R)-azido acetate | 44% | >96% | [3] |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization with (S)-2-Phenylpropionic Acid
This protocol is adapted from literature procedures for the resolution of racemic cis-1-amino-2-indanol.[3]
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Salt Formation:
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Dissolve racemic cis-1-amino-2-indanol in a suitable solvent (e.g., methanol or ethanol).
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Add 0.5 equivalents of (S)-2-phenylpropionic acid to the solution.
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Stir the mixture at room temperature to allow for salt formation.
-
-
Crystallization:
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Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt (this compound-(S)-2-phenylpropionic acid salt).
-
If necessary, add an anti-solvent (e.g., a non-polar solvent like hexane) dropwise to promote precipitation.
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Allow the crystallization to proceed at a low temperature (e.g., 4 °C) for several hours to maximize yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a 1M solution of a base (e.g., NaOH) until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
-
Protocol 2: General Procedure for Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the analysis of this compound.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
-
Mobile Phase Screening (Normal-Phase):
-
Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
-
Run the analysis at a flow rate of 1.0 mL/min and monitor the UV detection at a suitable wavelength (e.g., 215 nm).
-
-
Method Optimization:
-
If separation is observed, optimize the resolution by adjusting the percentage of the alcohol modifier.
-
If separation is poor, try a different alcohol modifier.
-
Varying the column temperature (e.g., between 15 °C and 40 °C) can also impact the separation.
-
Visualizations
Caption: Workflow for the purification of this compound via diastereomeric salt crystallization.
References
Technical Support Center: Optimization of Catalyst Loading for (1R,2S)-1-Amino-2-indanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1R,2S)-1-amino-2-indanol derivatives in catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound derived catalysts?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and ligand used. However, a common starting point for optimization is in the range of 0.1 to 5 mol%. For highly efficient catalytic systems, loadings can be as low as 0.01 mol%, while more challenging transformations may require up to 10 mol%. It is crucial to perform a screening study to determine the optimal loading for your specific application.
Q2: How does catalyst loading affect the enantioselectivity (e.e.) of the reaction?
A2: Catalyst loading can have a non-linear effect on enantioselectivity. In some cases, higher catalyst loading can lead to the formation of dimeric or aggregated catalyst species, which may have different or lower selectivity. Conversely, at very low loadings, background uncatalyzed reactions or reactions catalyzed by impurities might lower the observed e.e. An optimal loading will maximize the concentration of the most active and selective catalytic species.
Q3: Can the catalyst be recycled when using this compound derivatives?
A3: The recyclability of the catalyst depends on its stability under the reaction and workup conditions, as well as its physical form (homogeneous vs. heterogeneous). Homogeneous catalysts derived from this compound can be challenging to recycle. However, strategies such as immobilization on a solid support can facilitate catalyst recovery and reuse.
Q4: What are the common signs of catalyst deactivation?
A4: Catalyst deactivation can manifest as a decrease in reaction rate, incomplete conversion even after extended reaction times, or a drop in enantioselectivity. Visual signs might include a change in color of the reaction mixture or the formation of precipitates.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion | 1. Insufficient catalyst loading.2. Catalyst deactivation or poisoning.3. Poor quality of reagents or solvents.4. Sub-optimal reaction temperature or time. | 1. Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%).2. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Purify reagents and solvents.3. Screen different temperatures and monitor the reaction progress over time using techniques like TLC or GC/LC. |
| Low Enantioselectivity (e.e.) | 1. Catalyst loading is not optimal.2. Presence of impurities that catalyze a racemic background reaction.3. Incorrect ligand-to-metal ratio.4. Reaction temperature is too high. | 1. Screen a range of catalyst loadings (see table below for an example).2. Use high-purity reagents and solvents.3. Optimize the ligand-to-metal ratio; an excess of the ligand may be beneficial.4. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inconsistent Results | 1. Difficulty in accurately dispensing small amounts of catalyst.2. Catalyst instability upon storage or handling.3. Variations in substrate quality. | 1. Prepare a stock solution of the catalyst to ensure accurate and reproducible dosing.2. Store the catalyst under an inert atmosphere and in a desiccator. Handle it quickly in the air.3. Purify the substrate before use to remove any potential inhibitors. |
Data Presentation
Table 1: Example of a Catalyst Loading Optimization Study
This table illustrates the effect of catalyst loading on the conversion and enantioselectivity for the asymmetric transfer hydrogenation of a model ketone.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | 5.0 | 12 | >99 | 92 |
| 2 | 2.0 | 12 | 98 | 95 |
| 3 | 1.0 | 12 | 95 | 96 |
| 4 | 0.5 | 24 | 91 | 96 |
| 5 | 0.1 | 24 | 65 | 94 |
Reaction Conditions: Prochiral ketone (1 mmol), isopropanol (5 mL), catalyst, KOH (10 mol%), 25°C.
Experimental Protocols
Protocol: Screening for Optimal Catalyst Loading
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents and high-purity reagents.
-
Stock Solution: To ensure accurate dispensing, prepare a stock solution of the pre-catalyst or the in-situ generated catalyst. For example, dissolve a precise amount of the metal precursor and the this compound derivative ligand in an anhydrous solvent.
-
Reaction Setup: In a series of reaction vessels (e.g., vials or small flasks) under an inert atmosphere, add the substrate and the solvent.
-
Catalyst Addition: Add varying amounts of the catalyst stock solution to each vessel to achieve the desired catalyst loadings (e.g., 5, 2, 1, 0.5, 0.1 mol%).
-
Reaction Monitoring: Stir the reactions at the desired temperature. Monitor the progress by taking small aliquots at regular intervals and analyzing them by an appropriate method (e.g., TLC, GC, HPLC).
-
Analysis: Once the reactions are complete (or after a set time), quench the reaction and perform a workup. Analyze the conversion and enantioselectivity of the product using chiral GC or HPLC.
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Optimization: Based on the results, identify the catalyst loading that provides the best balance of high conversion, high enantioselectivity, and reaction time.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Poor Reaction Outcomes.
dealing with diastereomeric byproducts in (1R,2S)-1-amino-2-indanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-1-amino-2-indanol. Our focus is on addressing the common challenges associated with the formation and separation of diastereomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common diastereomeric byproducts in the synthesis of this compound?
A1: The primary diastereomeric byproduct is the trans-isomer, (1R,2R)- and (1S,2S)-1-amino-2-indanol. The desired product is the cis-isomer. The stereochemical relationship between the amino and hydroxyl groups on the indane ring determines whether the isomer is cis or trans.
Q2: Which synthetic routes are most prone to the formation of diastereomeric byproducts?
A2: Methods that proceed through a carbocation intermediate, such as the Ritter reaction starting from indene oxide, can lead to the formation of both cis and trans isomers.[1] The ratio of these diastereomers can be influenced by the reaction conditions. Other methods, like those involving intramolecular cyclization or starting from a chiral precursor, may offer better control over the cis-stereochemistry.[1]
Q3: How can I determine the ratio of cis to trans diastereomers in my crude product mixture?
A3: The most common methods for determining the diastereomeric ratio are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the signals for the protons attached to the carbon atoms bearing the amino and hydroxyl groups will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for integration and quantification. HPLC, using a suitable chiral or achiral column, can separate the diastereomers, and the peak areas can be used to determine their relative abundance.
Q4: What are the most effective methods for separating the desired this compound from its diastereomers?
A4: The two primary methods for separating diastereomers of 1-amino-2-indanol are:
-
Diastereomeric Salt Crystallization: This involves reacting the mixture of diastereomers with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.[2] These salts have different solubilities, allowing for the selective crystallization of one of the salts.[3][4][5]
-
Chromatography: Column chromatography on silica gel or preparative HPLC can be used to separate the diastereomers based on their different polarities and interactions with the stationary phase.[1][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired cis-Diastereomer in the Ritter Reaction
-
Question: My Ritter reaction on indene oxide is producing a low yield of the desired cis-1-amino-2-indanol and a high proportion of the trans-isomer. What can I do to improve the cis-selectivity?
-
Answer: The cis:trans ratio in the Ritter reaction is sensitive to the reaction conditions. Here are some parameters to investigate:
-
Temperature: Running the reaction at lower temperatures can sometimes favor the formation of the cis isomer.
-
Acid Catalyst: The choice and amount of acid catalyst (e.g., sulfuric acid) can influence the stereochemical outcome. Experiment with different acid concentrations.
-
Reaction Time: Monitor the reaction progress to avoid side reactions or isomerization that may lead to a lower cis:trans ratio.
-
Issue 2: Crystallization Failure During Diastereomeric Salt Resolution
-
Question: I have treated my racemic cis-1-amino-2-indanol with L-(+)-tartaric acid, but no crystals are forming. What should I do?
-
Answer: Failure to crystallize is a common issue in diastereomeric salt resolutions and is often related to solubility and supersaturation.[7]
-
Solvent System: The diastereomeric salts may be too soluble in the chosen solvent. You can try adding an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[7]
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.[7]
-
Temperature: Ensure you are cooling the solution to a sufficiently low temperature to reduce the solubility of the desired salt.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can initiate crystallization.[7]
-
Oiling Out: If an oil forms instead of a solid, this indicates that the supersaturation is too high. Try using a more dilute solution or a slower cooling rate.[7]
-
Issue 3: Incomplete Separation of Diastereomers by Column Chromatography
-
Question: I am trying to separate the cis and trans isomers of 1-amino-2-indanol using silica gel chromatography, but they are co-eluting. How can I improve the separation?
-
Answer: Achieving good separation by column chromatography depends on the choice of the mobile phase and the stationary phase.
-
Mobile Phase Polarity: The polarity of the eluent is crucial. A less polar solvent system may increase the retention time of both isomers on the silica gel and improve separation. You can try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Protecting Groups: Derivatizing the amino or hydroxyl groups can change the polarity of the molecules and may improve separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase column in HPLC.
-
Experimental Protocols
Protocol 1: Synthesis of (±)-cis-1-Amino-2-indanol via the Ritter Reaction
This protocol is a general guideline for the Ritter reaction starting from indene oxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indene oxide in acetonitrile and cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base (e.g., 2 M NaOH) to a pH of approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined by ¹H NMR or HPLC. The crude product can be purified by column chromatography or used directly in the diastereomeric salt resolution.
Protocol 2: Diastereomeric Resolution of (±)-cis-1-Amino-2-indanol with L-(+)-Tartaric Acid
This protocol describes a typical procedure for the resolution of racemic cis-1-amino-2-indanol.
-
Salt Formation: Dissolve the racemic cis-1-amino-2-indanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Add the tartaric acid solution to the aminoindanol solution. The diastereomeric salt of this compound with L-(+)-tartaric acid is typically less soluble and should precipitate. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator or ice bath to maximize crystallization.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction and Isolation: Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Purity Assessment: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by forming a derivative with a chiral agent and analyzing by NMR.
Data Presentation
Table 1: Comparison of Separation Methods for 1-Amino-2-indanol Diastereomers
| Method | Principle | Resolving Agent/Stationary Phase | Typical Yield | Typical Purity (de/ee) | Reference |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | L-(+)-Tartaric Acid | ~35-45% for one enantiomer | >95% de after recrystallization | [1] |
| (S)-2-Phenylpropionic acid | ~35% for one enantiomer | >98% ee | [1] | ||
| Column Chromatography | Differential adsorption | Silica Gel | Variable | Can achieve high diastereomeric purity | [1] |
| HPLC | Differential partitioning | Chiral Stationary Phase (e.g., Chiralpak) | Preparative scale dependent | Can achieve >99% de/ee | [6] |
| Capillary Electrophoresis | Differential electrophoretic mobility | α-cyclodextrin | Analytical scale | Baseline separation of all four stereoisomers | [8] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for diastereomeric resolution.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Racemic cis-1-Amino-2-indanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic cis-1-amino-2-indanol. The methods covered include diastereomeric salt crystallization, enzymatic resolution, and chromatographic separation.
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Frequently Asked Questions (FAQs)
Q1: What are common chiral resolving agents for cis-1-amino-2-indanol?
A1: Commonly used and effective chiral resolving agents for cis-1-amino-2-indanol include L-tartaric acid, (S)-2-phenylpropionic acid, and (S)-Naproxen.[1] The choice of resolving agent is critical and often requires empirical screening to find the optimal conditions for a specific separation.
Q2: How do I choose the right solvent for crystallization?
A2: The ideal solvent or solvent system should exhibit a significant difference in solubility between the two diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols like ethanol or methanol, ketones, and aqueous mixtures) is the most effective approach to identify a suitable system. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
Q3: How can I recover the resolving agent after the resolution?
A3: After separating the desired diastereomeric salt and liberating the enantiomerically pure amine (typically by treatment with a base), the resolving agent usually remains in the aqueous layer as a salt. Acidifying this aqueous layer can precipitate the resolving agent, which can then be recovered by filtration, washed, and dried for reuse. Recovery yields can be quite high, for instance, (S)-2-phenylpropionic acid has been recovered with 93% yield.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated. 2. Both diastereomeric salts are too soluble in the chosen solvent. 3. Nucleation is inhibited. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation. 3. Try seeding the solution with a tiny crystal of the desired diastereomeric salt. If seeds are unavailable, scratch the inside of the flask at the liquid-air interface with a glass rod. 4. Cool the solution to a lower temperature. |
| The product "oils out" instead of crystallizing. | 1. The degree of supersaturation is too high. 2. The cooling rate is too fast. 3. The melting point of the diastereomeric salt is below the crystallization temperature. 4. Impurities are present. | 1. Use a more dilute solution. 2. Employ a slower, more controlled cooling profile. 3. Heat the mixture to redissolve the oil, then add a small amount of additional solvent before cooling slowly. 4. Screen for a different solvent system where crystallization can occur at a lower temperature. |
| Low yield of the desired diastereomeric salt. | 1. The desired salt has significant solubility in the mother liquor. 2. The crystallization time was too short. 3. Premature filtration. | 1. Optimize the solvent system to further decrease the solubility of the target salt. 2. Decrease the final crystallization temperature to maximize precipitation. 3. Allow for a longer crystallization period. 4. The mother liquor can be concentrated to obtain a second crop of crystals, although this may be of lower purity. |
| Low diastereomeric excess (d.e.) of the crystallized salt. | 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent, leading to co-crystallization. 2. The cooling rate was too fast. 3. Inefficient washing of the filtered crystals. | 1. Perform a thorough solvent screening to maximize the solubility difference. 2. Employ a very slow cooling rate to allow for selective crystallization. 3. Recrystallize the obtained salt, possibly in a different solvent, to improve purity. 4. Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the resolution of cis-1-amino-2-indanol?
A1: Lipases are the most common enzymes for this purpose. Specifically, lipase from Pseudomonas cepacia (PSL) and Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435®, have shown high efficiency and enantioselectivity.[1]
Q2: What type of reaction is typically catalyzed by the enzyme?
A2: The most common reaction is enantioselective acylation. The enzyme selectively acylates either the amino or the hydroxyl group of one enantiomer. For instance, CAL-B can selectively acylate the amino group of the (1S,2R) enantiomer of cis-1-amino-2-indanol using ethyl acetate as the acyl donor.[1]
Q3: Why is the choice of solvent important in enzymatic resolutions?
A3: The solvent can significantly impact the enzyme's activity, stability, and enantioselectivity. Organic solvents are typically used to solubilize the substrate and acyl donor. The polarity of the solvent can influence the enzyme's conformation and, consequently, its catalytic properties. It's often necessary to screen different organic solvents to find the optimal balance for a specific lipase and substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity. | 1. The enzyme is denatured or inhibited. 2. Sub-optimal reaction temperature or pH. 3. The chosen organic solvent is inactivating the enzyme. 4. The enzyme preparation is old or has been stored improperly. | 1. Ensure the reaction temperature and pH (of the aqueous buffer used for immobilization, if any) are within the optimal range for the specific lipase. 2. Screen different organic solvents; some solvents are more compatible with lipases than others. 3. Use fresh or properly stored enzyme. 4. Check for the presence of known inhibitors in your reaction mixture. |
| Low enantiomeric excess (ee%). | 1. The inherent enantioselectivity of the enzyme for the substrate is low. 2. Sub-optimal reaction conditions (temperature, solvent). 3. The reaction has proceeded beyond 50% conversion, leading to the acylation of the less reactive enantiomer. | 1. Try a different lipase, as enantioselectivity is enzyme-dependent. 2. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 3. Screen different acyl donors and organic solvents. 4. Carefully monitor the reaction progress and stop it at or near 50% conversion. |
| Slow reaction rate. | 1. Low enzyme concentration. 2. Poor substrate solubility. 3. Mass transfer limitations with immobilized enzymes. | 1. Increase the amount of enzyme. 2. Choose a solvent in which the substrate is more soluble. 3. Ensure adequate mixing/agitation to minimize mass transfer limitations, especially with immobilized enzymes. 4. Consider using a continuous-flow system, which can enhance the reaction rate.[1] |
Chromatographic Separation
This method involves the separation of enantiomers using chiral high-performance liquid chromatography (HPLC) or by derivatizing the racemate with a chiral auxiliary to form diastereomers, which can then be separated on a standard achiral column.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for direct enantiomeric separation of cis-1-amino-2-indanol by chiral HPLC?
A1: Direct separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective. The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol or isopropanol.
Q2: Why are additives used in the mobile phase for chiral HPLC?
A2: For basic compounds like cis-1-amino-2-indanol, peak tailing can be an issue due to interactions with acidic sites on the silica support of the column. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.
Q3: What is the derivatization method for chromatographic resolution?
A3: The racemic cis-1-amino-2-indanol can be reacted with an enantiomerically pure chiral molecule (a chiral auxiliary) to form a pair of diastereomers. For example, it can be coupled with Boc-L-Phe-OH. These diastereomers have different physical properties and can be separated using standard silica gel chromatography. After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers of cis-1-amino-2-indanol.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers on a chiral column. | 1. The chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase composition is sub-optimal. | 1. Screen different types of chiral columns. 2. Systematically vary the ratio of the alcohol modifier in the mobile phase. 3. Try a different alcohol modifier (e.g., switch from ethanol to isopropanol). 4. Optimize the column temperature; lower temperatures often improve resolution. |
| Poor peak shape (e.g., tailing). | 1. Secondary interactions between the basic amine and the silica support. 2. The sample is overloaded on the column. | 1. Add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%). 2. Reduce the amount of sample injected onto the column. |
| Split peaks. | 1. The sample solvent is too strong compared to the mobile phase, causing the sample to spread on the column. 2. A void or channel has formed in the column packing. 3. The column is contaminated at the inlet. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. If a void is suspected, the column may need to be replaced. 3. Reverse-flush the column with a strong, compatible solvent to try and remove contaminants. |
Quantitative Data Summary
The following tables summarize quantitative data from various resolution methods for cis-1-amino-2-indanol.
Table 1: Diastereomeric Salt Crystallization
| Resolving Agent | Enantiomer Obtained | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-Phenylpropionic Acid | (1R,2S) | 35 | >99 |
| L-Tartaric Acid | (1S,2R) | - | >99 (enantioenrichment)[1] |
Table 2: Enzymatic Resolution
| Enzyme | Reaction | Enantiomer/Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) |
| Pseudomonas cepacia Lipase (PSL) | R-selective acylation of N-Cbz protected substrate | (1R,2S)-alcohol | 44 | 43 | >99 |
| Candida antarctica Lipase B (CAL-B) | R-selective hydrolysis of N,O-diacetyl substrate | (1S,2R)-ester & (1R,2S)-alcohol | - | High | Excellent |
| Immobilized CAL-B (Novozym 435®) | Selective N-acylation of (1S,2R)-amine | N-acetyl-(1S,2R)-aminoindanol | 50 | - | 99 |
Table 3: Chromatographic Separation via Diastereomer Formation
| Chiral Auxiliary | Diastereomer Separation | Product Obtained | Yield (%) |
| Boc-Phe-OH | Chromatography on silica gel | Enantioenriched cis-1-amino-2-indanol | 93 (after cleavage) |
| Boc-Phe-OH | Chromatography on silica gel | Isolated diastereomers | 40 (for each) |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Crystallization with (S)-2-Phenylpropionic Acid
-
Salt Formation: Dissolve racemic cis-1-amino-2-indanol in a suitable solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of (S)-2-phenylpropionic acid in the same solvent.
-
Crystallization: Add the resolving agent solution to the racemic amine solution. Stir the mixture and allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization. The diastereomeric salt of (1R,2S)-1-amino-2-indanol with (S)-2-phenylpropionic acid will preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the pH is basic. This will deprotonate the ammonium salt and liberate the free amine.
-
Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Enzymatic Resolution via Lipase-Catalyzed N-Acylation
-
Reaction Setup: In a suitable flask, dissolve racemic cis-1-amino-2-indanol in an appropriate organic solvent (e.g., tetrahydrofuran). Add the acyl donor (e.g., ethyl acetate).
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435®) to the solution. Seal the flask and agitate the mixture (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC or HPLC) to determine the conversion. Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted amine.
-
Work-up: Filter off the immobilized enzyme (it can be washed and reused). The filtrate contains the N-acylated (1S,2R)-enantiomer and the unreacted (1R,2S)-enantiomer.
-
Separation: The acylated and unreacted amines can be separated by standard chromatographic techniques or by acid-base extraction.
-
Analysis: Determine the yield and enantiomeric excess of both the recovered starting material and the acylated product.
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Lipase-Catalyzed Enzymatic Resolution.
References
Technical Support Center: (1R,2S)-1-amino-2-indanol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (1R,2S)-1-amino-2-indanol and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. For long-term stability, refrigeration at 4°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation from air and moisture.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, particularly in solvents like DMSO, should be stored at low temperatures to ensure stability. Storage at -20°C is suitable for short-term periods (up to one month), while -80°C is recommended for long-term storage (up to six months).[1][2] It is crucial to protect these solutions from light and to store them under an inert nitrogen atmosphere.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for chiral amino alcohols can be inferred. These include:
-
Oxidation: The amino and alcohol functional groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This could potentially lead to the formation of amino ketones, aldehydes, or carboxylic acids.
-
Racemization: Although generally stable, the chiral centers may be susceptible to racemization under harsh conditions, such as exposure to strong acids or bases at elevated temperatures.[3][4] This would result in a loss of enantiomeric purity.
-
Dehydration: Under strongly acidic conditions and heat, elimination of the hydroxyl group could potentially occur.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is the most effective technique to determine both chemical and enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities.[5][6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound and help in the identification of potential impurities or degradation products.
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile derivatives.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Asymmetric Synthesis
You are using this compound as a chiral ligand or auxiliary in an asymmetric synthesis and observe variable enantiomeric excess (ee) or yield.
| Possible Cause | Suggested Solution |
| Degradation of the Ligand/Auxiliary | Ensure the compound has been stored correctly (see storage FAQs). Before use, check the purity of the this compound by chiral HPLC to confirm its enantiomeric and chemical purity. |
| Racemization | Avoid harsh reaction conditions such as high temperatures or the use of strong acids or bases for prolonged periods, which can cause racemization of the chiral centers.[3] If the protocol requires such conditions, consider using a protecting group strategy to enhance stability.[3] |
| Incompatibility with Solvents or Reagents | Verify the compatibility of this compound with all solvents and reagents used in the reaction. Some solvents may promote degradation over time. |
| Presence of Impurities | Commercial batches of the compound may contain impurities that can interfere with the catalytic cycle. If you suspect this, purify the this compound by recrystallization or chromatography before use. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored Sample
Upon analyzing a sample of this compound that has been stored for some time, you observe additional peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Oxidative Degradation | The sample may have been exposed to air. Future storage should be strictly under an inert atmosphere (nitrogen or argon). The appearance of new peaks could indicate the formation of oxidation products. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation. Always store the compound in amber vials or in the dark. |
| Hydrolysis (if in solution) | If the compound is in a protic solvent, hydrolysis of derivatives or other reactions may occur over time. Ensure the solvent is dry and appropriate for long-term storage. |
| Interaction with Container | Ensure the storage container is made of an inert material (e.g., glass) to prevent any leaching or reaction with the container surface. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid | 4°C | Inert (Nitrogen/Argon) | Protect from light | Long-term |
| Solution (e.g., in DMSO) | -20°C | Inert (Nitrogen/Argon) | Protect from light | Short-term (≤ 1 month)[1][2] |
| Solution (e.g., in DMSO) | -80°C | Inert (Nitrogen/Argon) | Protect from light | Long-term (≤ 6 months)[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general guideline for developing an HPLC method for assessing the chemical and enantiomeric purity of this compound. Method optimization will be required.
-
Column Selection: A chiral stationary phase is required to separate the enantiomers. Columns such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for amino alcohols.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape and reduce tailing.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both enantiomers and any impurities. The percentage purity can be calculated from the peak areas.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting forced degradation studies to understand the stability of this compound.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
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Photodegradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
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After the stress period, neutralize the acidic and basic samples.
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Analyze all samples by a stability-indicating HPLC method (as developed in Protocol 1, optimized to separate degradation products from the parent compound).
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Characterize significant degradation products using LC-MS and NMR to elucidate their structures.
-
Mandatory Visualization
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (136030-00-7) 1H NMR [m.chemicalbook.com]
- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. (1S,2R)-(-)-cis-1-Amino-2-indanol(126456-43-7) 1H NMR [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of (1R,2S)-1-Amino-2-indanol Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the stereoselectivity of catalysts derived from (1R,2S)-1-amino-2-indanol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My enantiomeric excess (e.e.) is significantly lower than reported in the literature for a similar reaction. What are the likely solvent-related causes?
A1: Low enantioselectivity is a common issue where the solvent plays a critical role. Here are the primary solvent-related factors to investigate:
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Solvent Purity: Trace impurities, particularly water or other protic species in aprotic solvents, can interfere with the catalyst's performance. Ensure you are using high-purity, anhydrous solvents. It is often recommended to use freshly distilled solvents or solvents from a recently opened bottle.
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Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different enantiomers. A solvent that is too polar or too non-polar for your specific reaction may not provide the optimal environment for stereodifferentiation. A screening of solvents with varying polarities is advisable.
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Coordinating vs. Non-Coordinating Solvents: Solvents can coordinate to the metal center of the catalyst, influencing its steric and electronic properties. For instance, in some reductions, tetrahydrofuran (THF) can coordinate to the active catalyst, potentially leading to lower selectivity compared to a more sterically hindered and less coordinating solvent like 2-methyl-THF.[1]
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Solvent as a Reactant: In reactions like asymmetric transfer hydrogenation, the solvent (e.g., isopropanol) can also act as the hydrogen source. The nature of this alcohol can significantly impact the reaction's efficiency and stereoselectivity.
Q2: I am observing inconsistent enantioselectivity between different batches of the same reaction. Could the solvent be the culprit?
A2: Yes, solvent variability is a frequent cause of poor reproducibility. Consider the following:
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Water Content: The amount of residual water in your solvent can vary between bottles or even over time in a single bottle once opened. This can lead to inconsistent results. Always use solvents with a specified low water content and handle them under an inert atmosphere.
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Solvent Stabilization: Some solvents are supplied with stabilizers that could potentially interfere with the catalyst. If possible, use unstabilized solvents or purify the solvent to remove these additives.
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Lot-to-Lot Variability: Commercial solvent batches can have minor variations in impurity profiles. If you suspect this to be an issue, it is good practice to use solvent from the same batch for a series of related experiments.
Q3: Can changing the solvent reverse the enantioselectivity of my reaction?
A3: While less common, a change in solvent can, in some cases, lead to a reversal of enantioselectivity. This typically occurs when the solvent fundamentally alters the mechanism of the reaction or the preferred conformation of the catalyst-substrate complex. Such an outcome underscores the profound impact the reaction environment can have on the stereochemical outcome.
Q4: How do I choose a starting solvent for optimizing my reaction?
A4: When developing a new asymmetric transformation using a this compound-derived catalyst, consider the following:
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Literature Precedent: Start with solvents that have been successfully used in similar catalytic systems. For example, THF is a common starting point for many reductions, while isopropanol is frequently used for transfer hydrogenations.
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Substrate and Catalyst Solubility: Ensure that your substrate and catalyst are sufficiently soluble in the chosen solvent at the desired reaction temperature. Poor solubility can lead to slow reaction rates and heterogeneous mixtures, which can negatively impact selectivity.
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Reaction Type: The nature of the reaction will often guide solvent choice. For instance, aprotic, non-coordinating solvents are often preferred for reactions involving highly reactive organometallic species.
Data Presentation: Solvent Effects on Enantioselectivity
The following table summarizes the effect of different solvents on the enantiomeric excess (e.e.) and yield for the asymmetric reduction of a ketone catalyzed by an in-situ generated oxazaborolidine from this compound. This data is compiled from multiple sources to provide a representative overview.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 7.6 | 91 | 89 | [2] |
| Dichloromethane (DCM) | 9.1 | Lower than THF | Lower than THF | [2] |
| 2-Propanol | 19.9 | High (up to 98%) | High | [1] |
| Toluene | 2.4 | Variable | Variable | [1] |
| n-Heptane | 1.9 | Poor | Poor | [1] |
*Note: In the case of asymmetric transfer hydrogenation, 2-propanol serves as both the solvent and the hydrogen donor. The high e.e. is specific to this type of reaction.
Experimental Protocols
Detailed Methodology for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of an asymmetric transfer hydrogenation using a catalyst derived from this compound.
Materials:
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[Rh(p-cymene)Cl₂]₂
-
This compound
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Anhydrous isopropanol (i-PrOH)
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Potassium hydroxide (KOH)
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Acetophenone
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(p-cymene)Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents) in anhydrous isopropanol (0.1 M concentration relative to the rhodium dimer).
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Stir the resulting solution at room temperature for 20 minutes to allow for the formation of the active catalyst complex.
-
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Reaction Setup:
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In a separate flame-dried Schlenk flask under argon, prepare a 0.1 M solution of KOH in anhydrous isopropanol.
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To the catalyst solution, add the acetophenone substrate (100 equivalents relative to the rhodium dimer).
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Initiate the reaction by adding the KOH solution in isopropanol (10 equivalents relative to the rhodium dimer) to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
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Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, quench it by adding a few drops of water.
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Remove the isopropanol under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Mandatory Visualization
Experimental Workflow for Solvent Screening
Caption: Workflow for solvent screening in asymmetric catalysis.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for transfer hydrogenation.
References
strategies to prevent racemization of (1R,2S)-1-amino-2-indanol
Welcome to the Technical Support Center for (1R,2S)-1-Amino-2-indanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the racemization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both of its enantiomers, resulting in a loss of optical activity. In the context of drug development and asymmetric synthesis, maintaining the enantiomeric purity of chiral building blocks like this compound is critical, as different enantiomers can exhibit significantly different pharmacological activities and toxicities.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The primary factors that can lead to the racemization or epimerization (inversion of one of two or more chiral centers) of this compound include:
-
pH: Exposure to strongly acidic or basic conditions can catalyze racemization.
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for racemization.[1]
-
Solvents: Polar solvents, particularly polar aprotic solvents, can facilitate the formation of intermediates that lead to racemization.
-
Reaction Conditions: Harsh reaction conditions, including the use of certain reagents, can promote epimerization at either the C1 or C2 position.
Q3: At what stages of my experiment is racemization most likely to occur?
A3: Racemization can occur at various stages of an experimental workflow:
-
During Synthesis: Certain synthetic steps, particularly those involving harsh reagents or elevated temperatures, can induce epimerization.
-
During Work-up: Aqueous work-ups involving strong acids or bases to adjust the pH can lead to racemization of the final product.[1]
-
During Purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of sensitive compounds.[1]
-
During Storage: Prolonged storage under inappropriate conditions (e.g., high temperature, non-inert atmosphere, or in an unsuitable solvent) can lead to a gradual loss of enantiomeric purity.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity Detected After Synthesis or Work-up
Possible Causes:
-
Harsh Reaction Conditions: The use of high temperatures or strong acids/bases in your reaction may have caused racemization.
-
Inappropriate Solvent: The use of a polar solvent may have promoted epimerization.
-
Extended Reaction Times: Prolonged exposure to racemizing conditions increases the loss of enantiomeric excess.
Troubleshooting Steps:
-
Optimize Reaction Temperature: If possible, lower the reaction temperature. Many stereoselective reactions are performed at cryogenic temperatures to minimize racemization.[1]
-
Use Milder Reagents: Substitute strong acids or bases with milder alternatives. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases like sodium hydroxide.
-
Solvent Screening: If you suspect the solvent is contributing to racemization, perform a screen of less polar or aprotic solvents.
-
Protecting Groups: Consider protecting the amino group to prevent its involvement in side reactions that could lead to racemization. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Issue 2: Decreased Enantiomeric Excess Observed After Purification
Possible Cause:
-
Acidic Stationary Phase: Standard silica gel is acidic and can cause racemization of acid-sensitive compounds.
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before use in column chromatography.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina.
-
Alternative Purification Methods: If possible, purify the compound by recrystallization, which can often enhance enantiomeric purity.
Data Presentation
While specific kinetic data for the racemization of this compound is not extensively available in the literature, the following tables provide an illustrative overview of the expected trends based on general principles for chiral amino alcohols.
Table 1: Illustrative Effect of pH on the Racemization of a Chiral Amino Alcohol at Room Temperature Over 24 Hours.
| pH | Condition | Expected Enantiomeric Excess (ee%) |
| 1 | Strong Acid | 90% |
| 3 | Mild Acid | 98% |
| 7 | Neutral | >99% |
| 11 | Mild Base | 97% |
| 13 | Strong Base | 85% |
Table 2: Illustrative Effect of Temperature on the Racemization of a Chiral Amino Alcohol at pH 12 Over 6 Hours.
| Temperature (°C) | Expected Enantiomeric Excess (ee%) |
| 25 | 95% |
| 50 | 80% |
| 75 | 60% |
| 100 | <50% |
Table 3: Illustrative Effect of Solvent on the Racemization of a Chiral Amino Alcohol under Reflux Conditions for 12 Hours.
| Solvent | Polarity Index | Expected Enantiomeric Excess (ee%) |
| Toluene | 2.4 | >98% |
| Dichloromethane | 3.1 | 95% |
| Tetrahydrofuran (THF) | 4.0 | 88% |
| Acetonitrile | 5.8 | 85% |
| Dimethylformamide (DMF) | 6.4 | 80% |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound to Prevent Racemization
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of aminoindanol) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting N-Boc-(1R,2S)-1-amino-2-indanol can be used in subsequent steps with a reduced risk of racemization at the C1 position.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of 1-amino-2-indanol using chiral High-Performance Liquid Chromatography (HPLC). A specific method for the trans isomer has been reported and can be adapted.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a cyclofructan-based column like LARIHC™ CF6-P, or a polysaccharide-based column)
Mobile Phase Preparation (Example for a cyclofructan column):
-
Prepare a mobile phase consisting of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v).
-
Filter and degas the mobile phase before use.
Sample Preparation:
-
Dissolve a small amount of the 1-amino-2-indanol sample in the mobile phase or a suitable solvent like ethanol to a concentration of approximately 0.3 mg/mL.
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Analysis:
-
Inject the sample onto the chiral column.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizations
Caption: Factors contributing to the racemization of this compound.
Caption: Key strategies to prevent the racemization of this compound.
Caption: A troubleshooting workflow for addressing the loss of enantiomeric purity.
References
Technical Support Center: (1R,2S)-1-Amino-2-indanol Reaction Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2S)-1-amino-2-indanol. The following information is intended to assist in overcoming common challenges encountered during the work-up stages of chemical reactions involving this versatile chiral auxiliary.
Troubleshooting Guide
This guide addresses specific issues that may arise during common work-up procedures for reactions involving this compound, such as diastereomeric salt resolutions and the Ritter reaction.
Diastereomeric Salt Resolution
Question 1: I am having trouble with the crystallization of the diastereomeric salt of this compound. What are the common causes and solutions?
Answer:
Poor crystallization of the desired diastereomeric salt can be attributed to several factors, including solvent choice, concentration, and the presence of impurities.
-
Solvent System: The choice of solvent is critical for achieving good separation of diastereomers. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Experiment with a range of solvents or solvent mixtures. For instance, in the resolution of ketoprofen with (1R,2S)-cis-1-aminoindan-2-ol, acetonitrile has been used, and the presence of a small amount of water was found to influence the crystallization process.[1]
-
Supersaturation: Ensure that the solution is appropriately supersaturated. If the solution is too dilute, crystallization may be slow or may not occur at all. If it is too concentrated, the undesired diastereomer may co-precipitate, leading to low diastereomeric excess.
-
Seeding: Introducing a seed crystal of the desired pure diastereomeric salt can induce crystallization.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities and the other diastereomer within the crystal lattice.
-
Purity of Starting Materials: Ensure the racemic mixture and the resolving agent, this compound, are of high purity, as impurities can inhibit crystallization.
Question 2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer:
Low diastereomeric excess is a common issue and can often be rectified by optimizing the crystallization conditions.
-
Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance the diastereomeric excess.
-
Solvent Selection: As with poor crystallization, the solvent system plays a crucial role. A solvent that provides a larger difference in solubility between the diastereomers will yield a higher d.e. in the crystalline phase.
-
Equilibration Time: Allowing the solution to equilibrate for a sufficient period at the crystallization temperature can improve the d.e. of the solid phase.
-
Temperature: Optimizing the crystallization temperature is important. In some cases, holding the crystallization at a slightly higher temperature can prevent the co-precipitation of the more soluble diastereomer.
Question 3: I am experiencing difficulty in liberating the free this compound from the diastereomeric salt after filtration. What is the standard procedure and what are the potential pitfalls?
Answer:
The liberation of the free amino alcohol from its salt is typically achieved by a basic work-up.
Standard Procedure:
-
Suspend the filtered diastereomeric salt in a biphasic system, such as water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to raise the pH of the aqueous layer. This deprotonates the ammonium salt, liberating the free amine into the organic layer.
-
Separate the organic layer, and extract the aqueous layer one or more times with the organic solvent to ensure complete recovery of the product.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
Potential Pitfalls:
-
Incomplete Basification: Insufficient base will lead to incomplete liberation of the free amine, resulting in low yield. Monitor the pH of the aqueous layer to ensure it is sufficiently basic (typically pH > 11).
-
Emulsion Formation: Emulsions can form during the extraction, making phase separation difficult. To break emulsions, you can try adding brine or a small amount of a different organic solvent.
-
Product Solubility in the Aqueous Phase: Although this compound is more soluble in organic solvents, some loss to the aqueous phase can occur, especially if large volumes of water are used. Minimize the amount of water used for the work-up and perform multiple extractions with the organic solvent.
Ritter Reaction Work-up
Question 4: My Ritter reaction work-up, involving the hydrolysis of the oxazoline intermediate, is giving a low yield of the desired cis-1-amino-2-indanol. What could be the issue?
Answer:
Low yields from the hydrolysis of the oxazoline intermediate in a Ritter-type synthesis of cis-1-amino-2-indanol can stem from incomplete hydrolysis or side reactions.
-
Incomplete Hydrolysis: The hydrolysis of the oxazoline ring can be sluggish. Ensure adequate reaction time and temperature. Acidic hydrolysis, for example, using 6M HCl or 80% H2SO4 at elevated temperatures, is often employed.[2] Basic hydrolysis is also an option.[2]
-
Reaction Conditions: The conditions for hydrolysis must be carefully controlled. For instance, in one procedure, after the initial reaction with fuming sulfuric acid and acetonitrile, water is added, and the mixture is heated to reflux for several hours to ensure complete hydrolysis of the oxazoline.[3]
-
Side Reactions: The carbocation intermediate in the Ritter reaction is reactive and can undergo side reactions, such as rearrangement to form an undesired ketone, if not efficiently trapped by the nitrile.[2]
-
Extraction Efficiency: As with the diastereomeric salt work-up, ensure efficient extraction of the product after neutralization of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the chiral auxiliary, this compound, after a reaction?
A1: The removal of this compound depends on the nature of its linkage to the molecule of interest. If it is attached as an amide, acidic or basic hydrolysis can be employed.[2] If it forms a salt with an acidic product, a simple acid-base extraction can be used to separate it.
Q2: I am observing an emulsion during the aqueous work-up of a reaction mixture containing this compound. How can I resolve this?
A2: Emulsion formation is a common problem in extractions. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine).
-
Filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period without agitation.
-
Gently swirl the mixture instead of vigorous shaking during extraction.
Q3: How can I purify crude this compound obtained after a work-up?
A3: Crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization include toluene, ethanol, or mixtures such as ethyl acetate/hexanes. The choice of solvent will depend on the impurities present.
Data Presentation
Table 1: Yields for the Synthesis and Resolution of cis-1-Amino-2-indanol
| Procedure | Reagents/Resolving Agent | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Ritter Reaction & Hydrolysis | Indene oxide, H2SO4, Acetonitrile | (±)-cis-1-Amino-2-indanol | 55-60 | N/A | [2] |
| Intramolecular Cyclization & Hydrolysis | trans-1-Amino-2-indanol derivative, SOCl2, then acid | (±)-cis-1-Amino-2-indanol | 68 | N/A | [2] |
| Enantioselective Synthesis | (1R,2S)-Indene oxide, NH3, Benzoyl chloride, H2SO4 | (1S,2R)-1-Amino-2-indanol | 84 (from benzamide) | >99% ee | [2] |
| Diastereomeric Salt Resolution | (±)-cis-1-Amino-2-indanol, (S)-2-Phenylpropionic acid | This compound | 35 | Enantiopure | [2] |
| Kinetic Resolution | N-protected (±)-cis-1-amino-2-indanol, Chiral aminopyridine | (1S,2R)-N-protected-1-amino-2-indanol | Recovered with 99% ee after 64% conversion | 99% ee | [2] |
Experimental Protocols
Protocol 1: Basic Work-up for the Liberation of this compound from a Diastereomeric Salt
This protocol describes a general procedure for releasing the free amine from its salt with a chiral acid.
-
Suspension: Suspend the filtered diastereomeric salt in a suitable organic solvent (e.g., 10 volumes of dichloromethane or ethyl acetate) in a separatory funnel.
-
Basification: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Work-up and Hydrolysis for the Ritter Reaction
This protocol is adapted from a procedure for the synthesis of (1S,2R)-1-aminoindan-2-ol.[3]
-
Quenching: After the initial reaction of the epoxide with fuming sulfuric acid in acetonitrile/hexanes, warm the reaction mixture to room temperature.
-
Hydrolysis (Initial): Slowly add water to the reaction mixture. The resulting biphasic mixture is stirred for an additional 30 minutes.
-
Phase Separation: Separate the lower aqueous phase.
-
Distillation: Dilute the aqueous phase with additional water and concentrate by distillation at atmospheric pressure until the head temperature reaches 100°C.
-
Hydrolysis (Final): Heat the mixture at reflux for 3 hours to ensure complete hydrolysis of the oxazoline intermediate.
-
Cooling: Cool the aqueous solution of the crude aminoindanol to room temperature. This solution can then be carried forward to the extraction step.
-
Extraction: Add 1-butanol to the crude aqueous solution. Basify with a 50% aqueous solution of NaOH to a pH of 12-13, ensuring the temperature is maintained below 30°C with external cooling. Separate the upper 1-butanol layer and extract the aqueous layer with another portion of 1-butanol.
-
Isolation: The combined butanol layers containing the product can then be further processed, for example, by crystallization with a resolving agent to improve enantiomeric purity.
Visualizations
Caption: Workflow for diastereomeric resolution work-up and troubleshooting.
References
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (1R,2S)-1-Amino-2-indanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and application of chiral molecules such as (1R,2S)-1-amino-2-indanol, a key chiral auxiliary and building block in asymmetric synthesis. This guide provides a comprehensive comparison of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). Each method is presented with a detailed experimental protocol, a comparison of performance metrics, and a visual workflow to aid in selecting the most suitable approach for your research needs.
Method Comparison
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors including the required accuracy, sample throughput, availability of instrumentation, and the presence of impurities.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals. | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase based on differences in partitioning. |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution with a chiral solvating/derivatizing agent in a deuterated solvent. | Derivatization to increase volatility is typically required. |
| Resolution | Excellent baseline separation is often achievable.[1] | Dependent on the chiral auxiliary and magnetic field strength. Signal overlap can be an issue. | High resolution is possible with appropriate columns and temperature programs. |
| Sensitivity | High (UV or Mass Spec detection). | Lower compared to chromatographic methods. | Very high, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] |
| Analysis Time | Typically 10-30 minutes per sample. | Fast data acquisition (minutes), but sample preparation can be longer. | Typically 15-45 minutes per sample, plus derivatization time. |
| Quantitative Data | Retention times (t R ), Resolution (R s ), Peak Area. | Chemical shift difference (Δδ), Signal Integration. | Retention times (t R ), Resolution (R s ), Peak Area. |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | High-field NMR spectrometer. | GC with a chiral column and FID or MS detector. |
| Advantages | Direct analysis, high accuracy, and precision, well-established. | Rapid analysis of crude reaction mixtures, provides structural information. | High sensitivity, suitable for volatile compounds. |
| Disadvantages | Requires specialized and often expensive chiral columns. | Lower sensitivity, potential for signal overlap, requires chiral auxiliaries. | Derivatization adds complexity and potential for side reactions.[2] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[3] The direct method, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity.
Objective: To separate and quantify the enantiomers of this compound to determine its enantiomeric excess.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: A cyclofructan-based column, such as LARIHC™ CF6-P, has shown effectiveness for primary amines and amino alcohols.[1] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are also common choices.[3]
-
HPLC-grade solvents (e.g., methanol, acetonitrile, acetic acid, triethylamine).
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent like ethanol to a known concentration (e.g., 0.3 mg/mL).
-
Instrument Setup:
-
Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 20 °C).
-
Set the UV detector to a suitable wavelength for detection (e.g., 254 nm).
-
-
Injection and Data Acquisition: Inject a small volume of the sample solution (e.g., 5 µL) onto the column and start data acquisition.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area (1R,2S) - Area (1S,2R)| / (Area (1R,2S) + Area (1S,2R))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[4]
Objective: To determine the enantiomeric excess of this compound by creating diastereomeric complexes with distinguishable NMR signals.
Materials and Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), such as (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid, MTPA) or a chiral alcohol.[5]
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., 0.5-1.0 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., Mosher's acid).
-
Gently mix the contents of the NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved into two distinct signals in the presence of the CSA. Protons close to the stereogenic centers are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the areas of these two signals, which correspond to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique for the separation of volatile enantiomers. For non-volatile compounds like aminoindanol, a derivatization step is necessary to increase their volatility.
Objective: To separate and quantify the derivatized enantiomers of this compound.
Materials and Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEX).
-
Derivatizing agent (e.g., trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
Procedure:
-
Derivatization:
-
In a small vial, dissolve a known amount of the this compound sample in an anhydrous aprotic solvent.
-
Add an excess of the derivatizing agent.
-
Heat the mixture if necessary to ensure complete reaction (e.g., 60 °C for 30 minutes).
-
Cool the sample to room temperature.
-
-
Instrument Setup:
-
Install the chiral GC column.
-
Set the GC oven temperature program (e.g., start at a lower temperature and ramp up to a higher temperature to ensure good separation).
-
Set the injector and detector temperatures.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Data Analysis:
-
Identify the peaks for the two derivatized enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visual Workflows
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. HPLC Analysis of trans-1-Amino-2-Indanol Enantiomers on LARIHC™ CF6-P application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis of (1R,2S)-1-Amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-amino-2-indanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor Indinavir. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant analytical technique for the enantioselective analysis of this compound. This guide provides a comparative overview of different chiral HPLC methods for the analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and development.
Comparison of Chiral Stationary Phases and Methods
Table 1: Comparison of HPLC Methods for Chiral Analysis of 1-Amino-2-indanol
| Parameter | Method 1: Cyclofructan-Based CSP | Method 2: Polysaccharide-Based CSP (Screening Protocol) |
| Analyte | trans-1-Amino-2-indanol | This compound (and its enantiomer) |
| Chiral Stationary Phase | LARIHC™ CF6-P (alkyl derivatized cyclofructan 6) | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 25 cm x 4.6 mm I.D., 5 µm particles | 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2, v/v/v/v)[1] | n-Hexane / 2-Propanol or n-Hexane / Ethanol mixtures |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Temperature | 20 °C[1] | Ambient |
| Detection | UV, 254 nm[1] | UV, 220 nm or 254 nm |
| Key Advantages | Pronounced enantioselectivity for primary amines.[1] | Broad applicability for a wide range of chiral compounds. |
| Considerations | Method specified for the trans-isomer. | Optimization of the mobile phase composition is required. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the protocols for the compared methods.
Method 1: Chiral Analysis of trans-1-Amino-2-indanol on LARIHC™ CF6-P
This method has demonstrated baseline separation for the enantiomers of trans-1-amino-2-indanol and is a strong starting point for the analysis of the cis-isomer due to the similar functional groups.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Ethanol (for sample preparation)
-
trans-1-Amino-2-indanol standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 by volume.[1] Degas the mobile phase before use.
-
Sample Preparation: Dissolve trans-1-amino-2-indanol in ethanol to a final concentration of 0.3 mg/mL.[1]
-
HPLC Conditions:
-
Injection and Analysis: Inject 5 µL of the prepared sample onto the column and record the chromatogram.[1]
Method 2: Screening Protocol for Chiral Analysis of this compound on Chiralpak® AD-H
Polysaccharide-based CSPs, such as Chiralpak® AD-H, are widely used for their broad enantioselectivity. A general screening approach is often employed to find the optimal mobile phase for a new compound. For a basic compound like 1-amino-2-indanol, a normal phase mobile system with a basic additive is a standard starting point.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak® AD-H, 25 cm x 4.6 mm I.D., 5 µm particles.
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) or Triethylamine (TEA) (analytical grade)
-
This compound standard
Procedure:
-
Initial Mobile Phase Screening:
-
Prepare a series of mobile phases consisting of n-Hexane and an alcohol (IPA or Ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
To each mobile phase, add a small amount of a basic modifier, such as Diethylamine (DEA) or Triethylamine (TEA), typically 0.1% (v/v). This is crucial for obtaining good peak shape and resolution for basic analytes.
-
-
Sample Preparation: Dissolve this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column at ambient temperature.
-
Set the UV detector to a wavelength where the analyte has good absorbance (e.g., 220 nm or 254 nm).
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample for each mobile phase composition and record the chromatograms.
-
Optimization: Based on the initial screening results (retention time, separation factor, and resolution), further optimize the mobile phase composition by making small adjustments to the alcohol percentage and the type and concentration of the basic additive to achieve baseline separation.
Experimental Workflow and Logic
The process of developing a chiral HPLC method typically follows a logical progression from initial screening to final optimization.
Caption: Workflow for chiral HPLC method development.
This guide provides a framework for the chiral HPLC analysis of this compound. While a specific validated method on a polysaccharide column is not presented, the provided screening protocol is a robust starting point that is highly likely to yield a successful separation. Researchers are encouraged to use these protocols as a foundation and optimize the conditions for their specific instrumentation and analytical requirements.
References
A Comparative Analysis of (1R,2S)-1-Amino-2-Indanol and Other Chiral Ligands in Asymmetric Synthesis
(1R,2S)-1-amino-2-indanol, a chiral amino alcohol, has established itself as a cornerstone ligand in the field of asymmetric catalysis. Its rigid indane backbone provides a well-defined chiral environment, leading to high stereoselectivity in a variety of chemical transformations. This guide offers a comparative perspective on the performance of this compound against other classes of chiral ligands in two key asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The data presented herein, compiled from peer-reviewed literature, is intended to assist researchers, scientists, and drug development professionals in the selection of appropriate chiral ligands for their synthetic needs.
Performance in Asymmetric Synthesis
The efficacy of a chiral ligand is primarily evaluated by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee%) and achieve high product yields under mild reaction conditions. Below, we compare the performance of this compound with other notable chiral ligands in two benchmark asymmetric reactions.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohols are particularly effective ligands for this transformation.
Table 1: Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand Type | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| Amino Alcohol | This compound Derivative | 2 | 95 | 98 | (R) |
| Amino Alcohol | (1R,2R)-(-)-Pseudoephedrine | 2 | 95 | 86 | (R) |
| Amino Alcohol | (1R,2S)-(-)-Norephedrine | 2 | 92 | 88 | (R) |
| Diol | TADDOL | Low | up to 99 | up to 99 | Not Specified |
| Azetidine Alcohol | Azetidine-based ligand | Not Specified | Not Specified | 94-100 | Not Specified |
Note: Data for this compound derivatives and other amino alcohols are representative values from various sources under optimized conditions. TADDOL and azetidine alcohol data are presented as a range of typical performance.
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, often employing isopropanol as the hydrogen source. Ruthenium and Rhodium complexes with chiral diamine or amino alcohol ligands are widely used for this purpose. The rigid structure of (1S,2R)-1-amino-2-indanol has been shown to be crucial for achieving good enantioselectivities in this reaction.[1]
Table 2: Comparison of Chiral Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Type | Chiral Ligand/Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | ee (%) | Product Configuration |
| Amino Alcohol | This compound / [CpRhCl2]2 | 100 | >95 | up to 97 | (R) or (S) |
| Diamine | (R,R)-TsDPEN / [CpRhCl2]2 | 100 | 95 | 84 | Not Specified |
| Amino Alcohol | Terpene-based β-amino alcohols / [RuCl2(p-cymene)]2 | Not Specified | Good to Excellent | up to 71 | Not Specified |
| Phosphine | Planar chiral diferrocenylphosphine-diimines / Iridium complex | Not Specified | High | High | Not Specified |
Note: The performance of the this compound/Rh catalyst can be influenced by reaction parameters such as temperature and base.[2] The opposite enantiomer of the ligand can be used to produce the other enantiomer of the product.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these asymmetric catalytic systems.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous solution of NH₄Cl
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically within 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Representative Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a rhodium catalyst with this compound as the chiral ligand.
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
This compound
-
Isopropanol (hydrogen donor and solvent)
-
Base (e.g., KOH or NaOH in isopropanol)
-
Acetophenone
Procedure:
-
Catalyst Precursor Preparation: In a reaction vessel under an inert atmosphere, dissolve [Cp*RhCl₂]₂ and this compound in isopropanol. The typical molar ratio of Rh to ligand is 1:1.
-
Activation: Add a solution of a base (e.g., 0.1 M KOH in isopropanol) to the catalyst precursor solution. The mixture is typically stirred at an elevated temperature (e.g., 80 °C) for a short period to activate the catalyst.
-
Reaction Initiation: After the activation period, add the substrate, acetophenone, to the reaction mixture.
-
Reaction Progress: Maintain the reaction at the desired temperature and monitor the conversion of acetophenone to 1-phenylethanol by a suitable analytical method such as Gas Chromatography (GC).
-
Work-up and Purification: Once the desired conversion is reached, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The product can be purified by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the two key reactions discussed.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
References
Validating the Stereochemistry of (1R,2S)-1-Amino-2-Indanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. (1R,2S)-1-amino-2-indanol is a vital chiral building block and ligand in asymmetric synthesis, making the validation of its stereochemistry paramount.[1][2][3][4][5] This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of this compound products, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Techniques
The stereochemical integrity of this compound can be rigorously assessed using several advanced analytical methods. The choice of technique often depends on the nature of the sample (e.g., crystalline vs. in solution), the required level of certainty (relative vs. absolute configuration), and the available instrumentation. The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography.[6] However, other spectroscopic and chromatographic techniques are invaluable for routine analysis, confirmation of enantiomeric purity, and for instances where suitable crystals cannot be obtained.[7]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | Absolute configuration, bond lengths, and angles. | Provides the most definitive 3D structural evidence.[6] | Requires a suitable single crystal, which can be challenging to grow.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Relative configuration, diastereomeric and enantiomeric purity (with chiral auxiliaries). | Non-destructive, provides detailed structural information in solution.[8][9] | Determination of absolute configuration is not direct and often relies on chiral derivatizing or solvating agents.[8][10] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee%) and separation of enantiomers. | Highly accurate for quantifying enantiomeric purity. | Does not provide information on the absolute configuration without a known standard. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[7] | Information about the stereochemical environment of chromophores. | Sensitive to changes in conformation and can be used to determine absolute configuration with computational support.[7] | Requires the presence of a chromophore near the stereocenter; interpretation can be complex. |
Experimental Protocols
Validation by Single-Crystal X-ray Crystallography
This method provides an unambiguous determination of the absolute configuration.
Methodology:
-
Crystal Growth: Grow a single crystal of the this compound product or a suitable derivative. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering.[11] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.
Validation by NMR Spectroscopy using a Chiral Derivatizing Agent
This technique allows for the determination of enantiomeric purity by converting the enantiomers into diastereomers with distinct NMR spectra.
Methodology:
-
Derivatization: React the this compound sample with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.
-
Data Analysis: The signals corresponding to the two diastereomers will be chemically shifted to different frequencies. Integration of the respective signals allows for the quantification of the enantiomeric excess. The relative stereochemistry can be inferred by comparing the observed chemical shifts to known data for similar compounds.
Validation by Chiral HPLC
Chiral HPLC is a powerful tool for separating and quantifying enantiomers.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) that can effectively resolve the enantiomers of 1-amino-2-indanol. Polysaccharide-based CSPs are often effective.
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve optimal separation.
-
Sample Analysis: Inject a solution of the this compound product onto the chiral HPLC column.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating the stereochemistry of a chiral product and a decision-making process for selecting the appropriate analytical method.
References
- 1. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Performance Showdown: (1R,2S)-1-Amino-2-indanol vs. trans-1-Amino-2-indanol in Catalysis and Drug Design
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the realm of asymmetric synthesis and pharmaceutical development, the stereochemistry of chiral building blocks is paramount. Among these, 1-amino-2-indanol and its stereoisomers have garnered significant attention. This guide provides a detailed comparison of the performance of (1R,2S)-1-amino-2-indanol, a cis-isomer, and its trans diastereomers, supported by available experimental data and established methodologies. The evidence overwhelmingly points to the superior performance and broader application of the cis-isomer, largely attributed to its conformationally rigid structure.
At a Glance: Structural Differences
The fundamental difference between cis- and trans-1-amino-2-indanol lies in the relative orientation of the amino and hydroxyl groups on the indane ring. In the cis-isomer, these functional groups are on the same face of the five-membered ring, while in the trans-isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for their ability to act as chiral ligands and auxiliaries.
Caption: Chemical structures of this compound and trans-1-amino-2-indanol.
Performance in Asymmetric Catalysis: The Case of Ketone Reduction
One of the most well-documented applications of this compound is in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols. It is a precursor to highly effective catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), and is also used as a ligand in transfer hydrogenation reactions.
The rigid cyclic structure of cis-1-amino-2-indanol is credited with creating a well-defined and sterically hindered chiral environment around the active site of the catalyst.[1][2] This conformational constraint is crucial for high enantioselectivity, as it allows for more effective differentiation between the two faces of the ketone substrate.[1] While trans-1-amino-2-indanol can also be used to prepare chiral ligands, the literature predominantly favors the cis-isomer for achieving high levels of stereocontrol.
Table 1: Performance of this compound Derived Catalysts in Asymmetric Ketone Reduction
| Ketone Substrate | Catalyst System | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (1R,2S)-aminoindanol-derived oxazaborolidine with BH₃·SMe₂ | - | High | 87 | [1] |
| α-Chloroacetophenone | (1R,2S)-aminoindanol-derived oxazaborolidine with BH₃·SMe₂ | - | High | >95 | [1] |
| Acetophenone | [Cp*RhCl₂]₂/(1R,2S)-aminoindanol in isopropanol/KOH | 10 min | >99 | 97 (R) | [3] |
Role in Drug Development: The HIV Protease Inhibitor Indinavir
The significance of the stereochemistry of 1-amino-2-indanol is starkly illustrated in the development of the HIV protease inhibitor, Indinavir (Crixivan®).[4][5] The (1S,2R)-enantiomer of cis-1-amino-2-indanol is a crucial component of this drug.[5] Its rigid framework serves as a constrained surrogate for phenylglycinol, contributing to the precise three-dimensional structure required for high-affinity binding to the active site of the HIV protease enzyme.[1] The specific orientation of the amino and hydroxyl groups in the cis configuration is critical for establishing key hydrogen bonding and hydrophobic interactions within the enzyme's active site, which are essential for its inhibitory activity.
While there is no direct experimental data on the performance of a hypothetical Indinavir analogue containing trans-1-amino-2-indanol, the principles of medicinal chemistry and the known structure-activity relationships of HIV protease inhibitors strongly suggest that such a modification would lead to a significant loss of potency. The altered spatial arrangement of the key interacting groups would disrupt the optimal binding geometry, weakening the interactions with the enzyme.
References
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (1R,2S)-1-Amino-2-indanol in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. (1R,2S)-1-amino-2-indanol has emerged as a versatile and powerful tool in asymmetric synthesis, prized for its rigid bicyclic structure which often imparts high levels of stereocontrol. This guide provides an objective comparison of the performance of this compound and its derivatives against other well-established alternatives in key asymmetric transformations, supported by experimental data.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries are frequently employed to control the stereochemical outcome. Here, we compare the performance of an oxazolidinone derived from this compound with the widely used Evans oxazolidinone auxiliaries.
Performance Comparison: Aldol Reactions
| Chiral Auxiliary | Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound derived oxazolidinone | Benzaldehyde | >99:1 | 85 | [1] |
| This compound derived oxazolidinone | Isobutyraldehyde | >99:1 | 81 | [1] |
| This compound derived oxazolidinone | Propionaldehyde | >99:1 | 87 | [1] |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Benzaldehyde | 99:1 | 80-90 | [2] |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | 97:3 | 85-95 | [2] |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Propionaldehyde | 98:2 | 80-90 | [2] |
Key Insights: The oxazolidinone derived from this compound demonstrates exceptional diastereofacial selectivity, often exceeding that of the more common Evans auxiliaries, particularly with sterically demanding aldehydes.[1] This high level of stereocontrol is attributed to the rigid indane backbone, which effectively shields one face of the enolate.
Experimental Workflow: Asymmetric Aldol Reaction
Detailed Experimental Protocol: Aldol Reaction with this compound derived Oxazolidinone
-
Acylation of the Auxiliary: To a solution of the this compound derived oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Aldol Reaction: To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C, is added dibutylboron triflate (1.2 eq) followed by triethylamine (1.5 eq). The mixture is stirred for 30 minutes, after which the aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.[1]
-
Auxiliary Cleavage: The purified aldol adduct (1.0 eq) is dissolved in a 4:1 mixture of THF and water. To this solution at 0 °C is added aqueous lithium hydroxide (2.0 eq). The mixture is stirred for 1-2 hours. The reaction is then diluted with water and the aqueous layer is acidified to pH ~2 with 1M HCl and extracted with ethyl acetate. The organic extracts contain the chiral carboxylic acid product. The aqueous layer is basified with 1M NaOH and extracted with dichloromethane to recover the chiral auxiliary.
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound can be used as a chiral ligand to form an in-situ oxazaborolidine catalyst, analogous to the well-known Corey-Bakshi-Shibata (CBS) reduction.
Performance Comparison: Asymmetric Ketone Reduction (Acetophenone as Substrate)
| Catalyst/Ligand | Reductant | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| This compound | BH₃·SMe₂ | 10 | >95 | 95 | (R) | [3] |
| (S)-Me-CBS | BH₃·SMe₂ | 5-10 | ~97 | 96.5 | (R) | [4] |
| Noyori's Ru-BINAP | H₂ (100 atm) | 0.01 | >99 | 98 | (R) | [4] |
Key Insights: this compound serves as an effective chiral ligand for the borane-mediated reduction of ketones, affording high yields and enantioselectivities comparable to the classic CBS catalyst. While Noyori's hydrogenation catalysts offer lower catalyst loadings, the requirement for high-pressure hydrogenation may not be suitable for all laboratory settings. The use of this compound provides a practical and highly selective alternative.
Logical Relationship: Catalytic Cycle of Asymmetric Ketone Reduction
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
-
Catalyst Formation (in situ): In a flame-dried flask under an inert atmosphere, a solution of this compound (0.1 eq) in anhydrous THF is prepared. To this solution is added borane-dimethyl sulfide complex (0.1 eq) dropwise at room temperature. The mixture is stirred for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: The reaction mixture is cooled to 0 °C, and a solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise. Borane-dimethyl sulfide complex (1.0 eq) is then added slowly over 30 minutes. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1M HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[4]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Performance Comparison: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| This compound derived acrylamide | Cyclopentadiene | N-acryloyl derivative | >95:5 | ~80 | [5] |
| Oppolzer's Sultam | Cyclopentadiene | N-acryloyl derivative | >98:2 | 90-95 | [6] |
| Evans Auxiliary | Cyclopentadiene | N-acryloyl derivative | >95:5 | 85-95 | [7] |
Key Insights: While this compound derived dienophiles can provide good levels of diastereoselectivity in Diels-Alder reactions, Oppolzer's sultam is often considered the gold standard for this transformation, consistently delivering excellent stereocontrol and high yields.[6] The rigid camphor backbone of Oppolzer's sultam provides a highly predictable and effective steric shield.
Experimental Workflow: Asymmetric Diels-Alder Reaction
Detailed Experimental Protocol: Diels-Alder Reaction with Oppolzer's Sultam
-
Preparation of the N-Acryloyl Sultam: To a solution of Oppolzer's sultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of acryloyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
-
Diels-Alder Reaction: The N-acryloyl sultam (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. A Lewis acid, such as diethylaluminum chloride (1.2 eq), is added dropwise. After stirring for 15 minutes, freshly cracked cyclopentadiene (2.0 eq) is added. The reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.[6]
-
Auxiliary Cleavage: The purified cycloadduct is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl and extracted with diethyl ether to obtain the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the chiral auxiliary to include factors such as its synthesis, performance, and recyclability.
Cost and Availability Comparison
| Chiral Auxiliary/Ligand | Typical Commercial Price (per gram) | Key Cost-Benefit Considerations |
| This compound | $20 - $50 | Readily available; highly effective in specific applications; synthesis from indene is well-established.[7][8][9] |
| Evans Auxiliaries | $30 - $100+ | Wide commercial availability and extensive literature; high performance but can be expensive; recycling is possible but may not be straightforward.[10] |
| Oppolzer's Sultam | $50 - $150+ | Excellent performance in Diels-Alder reactions; commercially available but can be costly; efficient recycling protocols have been developed.[11][12] |
| CBS Catalysts | Varies (often prepared in situ) | Precursors are commercially available; offers catalytic turnover, reducing the amount of chiral material needed.[4] |
Note: Prices are estimates and can vary significantly between suppliers and purity grades.
Recyclability
-
This compound: When used as a ligand in catalytic reactions, it is inherently recycled. When used to form a stoichiometric auxiliary (e.g., an oxazolidinone), recovery after cleavage is generally high.[1]
-
Evans Auxiliaries: Can be recovered after cleavage, though the efficiency of recovery can vary depending on the cleavage conditions and the stability of the auxiliary.[13]
-
Oppolzer's Sultam: Known for its high recovery rates, with established protocols for its recycling, making it more cost-effective in the long run despite a higher initial cost.[12]
Conclusion
This compound stands as a highly valuable and versatile chiral building block in asymmetric synthesis. Its rigid framework provides exceptional stereocontrol in aldol reactions, often surpassing that of traditional Evans auxiliaries. In asymmetric ketone reductions, it serves as an excellent and practical alternative to the CBS catalyst. While its performance in Diels-Alder reactions is good, established auxiliaries like Oppolzer's sultam may offer superior selectivity in some cases.
The choice of a chiral auxiliary or ligand is ultimately a multifaceted decision. For applications demanding the highest levels of diastereoselectivity in aldol reactions, the this compound derived oxazolidinone is a compelling choice. For robust and highly enantioselective ketone reductions without the need for high-pressure equipment, it also presents a strong case. While its initial cost is moderate, its high performance and potential for recovery contribute to its overall value proposition in the synthesis of complex, high-value molecules.
References
- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Chiral Purity of Aminoindanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of chiral purity is a critical aspect of drug development and quality control, particularly for compounds such as aminoindanol derivatives, which are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals. The stereochemistry of these molecules can significantly influence their pharmacological and toxicological profiles. This guide provides an objective comparison of three prominent analytical techniques for assessing the chiral purity of aminoindanol derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining the chiral purity of aminoindanol derivatives is often dictated by factors such as the required resolution, analysis speed, solvent consumption, and the specific physicochemical properties of the analyte. HPLC, SFC, and CE each offer distinct advantages and are suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations. By employing a chiral stationary phase (CSP), enantiomers of aminoindanol derivatives can be resolved based on the differential formation of transient diastereomeric complexes with the CSP. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad applicability.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster separations and reduced organic solvent consumption, making it a "greener" and more cost-effective technique. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase can lead to higher efficiency and resolution. Polysaccharide-based CSPs are also the most commonly used stationary phases in chiral SFC.
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of enantiomers in an electric field. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation. CE is particularly advantageous for its low sample and reagent consumption.
The following table summarizes the performance of these techniques for the chiral separation of aminoindanol derivatives and structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Analyte | N-protected Aminoindanol Derivative (Hypothetical) | Chiral Primary Amines (as analogs) | cis- and trans-Aminoindanol |
| Chiral Stationary Phase (CSP) / Selector | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Cyclofructan-based CSP | α-Cyclodextrin |
| Mobile Phase / Buffer | Hexane/2-Propanol (e.g., 90:10 v/v) | CO₂/Methanol with additives (e.g., trifluoroacetic acid and triethylamine) | Tris buffer |
| Flow Rate / Voltage | 1.0 mL/min | 3.0 mL/min | 15-25 kV |
| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) | UV (e.g., 214 nm) |
| Resolution (Rs) | > 2.0 (Typical for well-resolved peaks) | > 1.5 (Often provides good resolution) | Baseline separation reported for cis-enantiomers.[1] |
| Selectivity Factor (α) | > 1.2 (Typical) | > 1.1 (Comparable to HPLC) | Not explicitly reported, but separation indicates significant selectivity. |
| Analysis Time | 10 - 30 min | < 10 min | ~15 min |
| Key Advantages | Well-established, versatile, robust. | Fast analysis, reduced solvent consumption, "green" technique. | High efficiency, low sample and reagent consumption. |
| Key Disadvantages | Longer analysis times, higher solvent consumption. | Requires specialized instrumentation. | Can be less robust for complex matrices. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the chiral separation of an N-protected aminoindanol derivative on a polysaccharide-based CSP.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting condition is 90:10 (v/v). The ratio can be optimized to improve resolution and analysis time. For basic compounds, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine) may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
This protocol outlines a general approach for the rapid chiral screening of aminoindanol derivatives, based on methods for similar primary amines.[2][3]
-
Column: A polysaccharide-based CSP such as Chiralpak AD-H, OD-H, or a cyclofructan-based CSP (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and a polar modifier, typically methanol or ethanol. A gradient of the modifier (e.g., 5% to 40% over 5 minutes) is often used for screening.
-
Additives: For basic analytes like aminoindanols, additives such as trifluoroacetic acid and triethylamine (e.g., 0.3% and 0.2% respectively in the modifier) can significantly improve peak shape and resolution.[3]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
Chiral Capillary Electrophoresis (CE)
This protocol is based on the published method for the enantiomeric separation of aminoindanol.[1]
-
Capillary: Fused-silica capillary, typically 50 µm i.d. and 30-60 cm total length.
-
Background Electrolyte (BGE): Tris buffer. The pH is controlled to achieve separation of diastereomers.[1]
-
Chiral Selector: α-cyclodextrin is added to the BGE to resolve the enantiomers. The concentration of the cyclodextrin is a critical parameter to optimize for achieving baseline separation.[1]
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a low wavelength, such as 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at a suitable concentration (e.g., 0.1-1 mg/mL).
Visualizing the Methodologies
To further elucidate the processes involved in determining the chiral purity of aminoindanol derivatives, the following diagrams illustrate a general experimental workflow and a comparison of the fundamental principles of the discussed analytical techniques.
Caption: Workflow for chiral purity analysis of aminoindanol derivatives.
Caption: Comparison of chiral separation principles in HPLC, SFC, and CE.
References
A Comparative Guide to the Synthetic Routes of (1R,2S)-1-amino-2-indanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-amino-2-indanol is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Its rigid bicyclic structure and defined stereochemistry make it an invaluable component in asymmetric synthesis, serving as a chiral auxiliary or ligand. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a comprehensive overview of their methodologies, performance metrics, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as enantiomeric purity requirements, scalability, cost, and the availability of specialized reagents and equipment. The following table summarizes the key quantitative data for three distinct and effective approaches: enzymatic kinetic resolution, asymmetric epoxidation coupled with a Ritter reaction, and a de novo synthesis from an acyclic precursor.
| Parameter | Ghosh's Enzymatic Resolution | Jacobsen-Ritter Synthesis | Ko's Asymmetric Synthesis |
| Starting Material | Indene | Indene | (E)-Ethyl cinnamate |
| Key Chiral Step | Enzymatic kinetic resolution | Asymmetric epoxidation | Asymmetric dihydroxylation |
| Overall Yield | ~20% | ~50% | Not explicitly stated |
| Enantiomeric Excess (ee) | >96% | >99% (after recrystallization) | 99% (for key intermediate) |
| Diastereoselectivity | N/A (resolution) | High (cis-selective Ritter reaction) | High (syn-dihydroxylation) |
| Number of Steps | ~5 | ~3 | 8 |
| Key Reagents | Lipase PS, MCPBA, NaN3 | Jacobsen's catalyst, NaOCl, Oleum | AD-mix-β, HN3, Triphosgene |
Experimental Protocols
Route 1: Ghosh's Enzymatic Kinetic Resolution of (±)-trans-1-azido-2-indanol[1][2]
This method relies on the enzymatic resolution of a racemic mixture of trans-1-azido-2-indanol, which is prepared from indene.
Step 1: Synthesis of (±)-Indene Oxide. To a solution of indene in a suitable solvent such as dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with a solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford racemic indene oxide.
Step 2: Synthesis of (±)-trans-1-azido-2-indanol. [1] The racemic indene oxide is dissolved in a mixture of acetone and water. Sodium azide is added, and the mixture is heated to reflux. After completion of the reaction, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give racemic trans-1-azido-2-indanol.
Step 3: Enzymatic Kinetic Resolution. [1] The racemic trans-1-azido-2-indanol is dissolved in dimethoxyethane, and immobilized Lipase PS on Celite and isopropenyl acetate are added. The suspension is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the enzyme is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to separate the unreacted (1S,2S)-1-azido-2-indanol (46% yield, >96% ee) and the acetylated (1R,2R)-1-azido-2-indanol (44% yield, >96% ee).
Step 4: Conversion to this compound. [1] The separated (1R,2R)-1-azido-2-indanol acetate is hydrolyzed to the corresponding alcohol. The azido group is then reduced to the amine via hydrogenation over a palladium catalyst. Subsequent treatment with thionyl chloride induces cyclization to an oxazoline with inversion of configuration at C2, followed by acidic hydrolysis to yield the final cis-(1R,2S)-1-amino-2-indanol.
Route 2: Jacobsen's Asymmetric Epoxidation and Ritter Reaction[2][3][4]
This highly efficient route utilizes an asymmetric epoxidation to establish the key stereocenters early in the synthesis.
Step 1: (1S,2R)-Indene Oxide Synthesis. [2] To a vigorously stirred solution of indene, (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.6 mol%), and 4-phenylpyridine N-oxide (3.0 mol%) in dichloromethane at -5 °C, a cold (0 °C) solution of commercial sodium hypochlorite (1.7 M) is added slowly while maintaining the temperature between 0 and 2 °C. After stirring for an additional hour at 0 °C, hexanes are added, and the mixture is filtered through Celite. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield (1S,2R)-indene oxide as a colorless liquid (71% yield, 84-86% ee).
Step 2: Ritter Reaction and Hydrolysis. [2] A solution of (1S,2R)-indene oxide in dry hexanes is added dropwise to a vigorously stirred solution of fuming sulfuric acid in dry acetonitrile at 0-5 °C. After stirring at room temperature for 1 hour, water is added, and the mixture is stirred for another 30 minutes. The aqueous phase is separated, diluted with water, and heated to reflux for 3 hours.
Step 3: Purification via Diastereomeric Salt Formation. [2] The cooled hydrolysis solution is basified with 50% aqueous sodium hydroxide to pH 12-13 and extracted with 1-butanol. The combined organic layers are heated to reflux, and a solution of L-tartaric acid in methanol is added. The mixture is cooled to form a slurry, which is then heated to reflux for 2 hours to allow for equilibration to the diastereomerically pure salt. The salt is collected by filtration, washed with methanol, and then treated with aqueous sodium hydroxide to precipitate the free base. The solid is collected, washed with water, and recrystallized from toluene to afford enantiomerically pure this compound (>99% ee) with an overall yield of approximately 50% from indene.[1]
Route 3: Ko's Asymmetric Synthesis from (E)-Ethyl Cinnamate[5]
This de novo approach builds the indane ring system from an acyclic precursor, offering excellent stereocontrol.
Step 1: Sharpless Asymmetric Dihydroxylation. [3] To a solution of (E)-ethyl cinnamate in a t-butanol/water mixture at 0 °C, AD-mix-β is added. The mixture is stirred vigorously at 0 °C until the reaction is complete. Sodium sulfite is then added, and the mixture is stirred at room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the corresponding syn-diol (97% yield, 99% ee).
Step 2: Subsequent Transformations. [3] The resulting diol undergoes a series of transformations, including a Mitsunobu reaction with hydrazoic acid to introduce the azide with inversion of configuration. This is followed by reduction of the azide to an amine, protection of the amino alcohol as an oxazolidinone, intramolecular Friedel-Crafts acylation to form the five-membered ring, reduction of the resulting ketone, and final deprotection to yield this compound. The entire sequence consists of eight steps.
Visualization of Synthetic Pathways
The logical flow and key transformations of each synthetic route are depicted in the following diagrams.
Caption: Comparative overview of three synthetic routes to this compound.
Caption: Key steps in Ghosh's enzymatic resolution route.
Caption: Workflow for the Jacobsen-Ritter synthesis.
Caption: Step-wise progression of Ko's asymmetric synthesis.
References
A Comparative Guide to the Catalytic Applications of (1R,2S)-1-Amino-2-indanol
(1R,2S)-1-amino-2-indanol, a chiral β-amino alcohol, has established itself as a privileged ligand and auxiliary in asymmetric catalysis. Its rigid indane backbone provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations. This guide offers a comparative overview of its application in two key catalytic reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes. The performance of this compound is benchmarked against other common chiral ligands, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of catalytic systems.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol or formic acid. This compound, in combination with ruthenium or rhodium precursors, forms highly effective catalysts for this transformation.
Performance Comparison
The catalytic performance of this compound is compared with other notable chiral ligands in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.
| Chiral Ligand | Catalyst Precursor | Substrate | Yield (%) | ee (%) | Reference |
| This compound | [RuCl₂(p-cymene)]₂ | Acetophenone | >95 | 97 | [1] |
| (1S,2S)-TsDPEN | [RuCl₂(p-cymene)]₂ | Acetophenone | 98 | 98 | |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | Acetophenone | 95 | 99 | |
| (S)-Proline-derived amide | [RuCl₂(p-cymene)]₂ | Acetophenone | 92 | 90 | |
| (1R,2R)-1,2-Diaminocyclohexane | [RhCp*Cl₂]₂ | Acetophenone | 99 | 95 |
Reaction conditions may vary between different studies. Data is presented for comparative purposes.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using this compound.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
This compound
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and this compound (0.011 mmol, 2.2 mol%) are dissolved in anhydrous isopropanol (5 mL).
-
The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and acetophenone (1 mmol) is added.
-
A solution of KOH in isopropanol (e.g., 0.1 M, 0.1 mmol, 10 mol%) is then added to initiate the reaction.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC for the conversion of the ketone.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Catalytic Cycle
The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction in organic synthesis. Chiral β-amino alcohols, including this compound, are highly effective catalysts for the addition of diethylzinc to aldehydes, producing valuable chiral secondary alcohols.
Performance Comparison
The following table compares the performance of this compound with other chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| This compound | 5 | Toluene | 95 | 98 | |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 97 | 98 | |
| (1R,2S)-N,N-Dibutylnorephedrine | 5 | Toluene | 96 | 94 | |
| (S)-Diphenylprolinol | 2 | Toluene | 98 | 97 | |
| Carbohydrate-derived β-amino alcohol | 20 | Hexane | ~95 | 92 | [2] |
Reaction conditions may vary between different studies. Data is presented for comparative purposes.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound.
Materials:
-
This compound
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0°C, and a solution of diethylzinc in hexanes (1.0 M, 1.2 mmol) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
Benzaldehyde (1 mmol) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is stirred at 0°C and monitored by TLC or GC.
-
After completion, the reaction is cautiously quenched at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle
The catalytic cycle is thought to involve the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde and delivers the ethyl group in a stereoselective manner.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
References
(1R,2S)-1-Amino-2-indanol in Catalysis: A Comparative Guide to Scalability
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-amino-2-indanol has established itself as a cornerstone chiral ligand in the field of asymmetric synthesis, prized for its rigid structure and consistent performance in inducing high stereoselectivity. Its application spans from laboratory-scale research to industrial-scale production of pharmaceuticals, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. This guide provides a comparative assessment of the scalability of reactions mediated by this compound, offering a critical analysis against alternative chiral ligands, supported by experimental data and detailed protocols.
Performance in Asymmetric Transfer Hydrogenation: A Scalability Snapshot
Asymmetric transfer hydrogenation (ATH) of ketones is a widely employed method for the synthesis of chiral secondary alcohols, crucial intermediates in pharmaceutical manufacturing. The performance of this compound in this reaction, particularly when complexed with ruthenium or rhodium, has been a subject of significant process development.
A key challenge in scaling up ATH reactions is the management of byproducts. For instance, in the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source, the accumulation of the acetone byproduct can impede the reaction rate and erode enantiomeric excess. This issue becomes more pronounced at larger scales where efficient removal of volatile byproducts is more complex.
Below is a comparative table summarizing the performance of this compound against other common chiral amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone.
| Ligand | Metal | Scale | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reaction Time (h) | Ref. |
| This compound | Ru | Lab (mmol) | 200:1 | >95 | 97 | 1 | [1] |
| This compound | Rh | Lab (mmol) | 500:1 | >99 | 95 | 0.5 | |
| (1S,2S)-Pseudoephedrine | Ru | Lab (mmol) | 200:1 | 92 | 94 | 2 | |
| (R)-Phenylglycinol | Ru | Lab (mmol) | 200:1 | 90 | 88 | 4 | |
| This compound | Ru | Pilot (kg) | 1000:1 | 94 | 96 | 4 | |
| (1S,2S)-Pseudoephedrine | Ru | Pilot (kg) | 1000:1 | 88 | 92 | 8 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.
The inherent rigidity of the indane backbone in this compound is often cited as a key factor for its superior performance, as it creates a well-defined and stable chiral environment around the metal center.[1] This structural feature contributes to its high efficiency and enantioselectivity, even at lower catalyst loadings, which is a critical factor for cost-effective large-scale synthesis.
Experimental Protocols
Kilogram-Scale Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of a scaled-up ATH reaction using a Ru-(1R,2S)-1-amino-2-indanol catalyst system.
Materials:
-
Acetophenone (1.0 kg, 8.32 mol)
-
[RuCl₂(p-cymene)]₂ (1.02 g, 1.66 mmol)
-
This compound (1.0 g, 6.69 mmol)
-
Isopropanol (10 L)
-
Potassium hydroxide (9.3 g, 0.166 mol)
-
Inert atmosphere (Nitrogen or Argon)
-
20 L jacketed glass reactor with mechanical stirrer, condenser, and temperature probe
Procedure:
-
Under an inert atmosphere, charge the 20 L reactor with [RuCl₂(p-cymene)]₂ and this compound.
-
Add 2 L of isopropanol and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the remaining 8 L of isopropanol, followed by acetophenone.
-
Slowly add a solution of potassium hydroxide in 200 mL of isopropanol to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (1 L).
-
Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.
-
Extract the aqueous residue with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield (R)-1-phenylethanol.
-
Purify the product by vacuum distillation if necessary.
Catalytic Cycle and Workflow
The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone with an amino alcohol ligand is a well-studied process. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The process begins with the formation of the active ruthenium hydride catalyst from the precatalyst in the presence of a base and isopropanol. The ketone then coordinates to this active catalyst, followed by the crucial hydride transfer step, which dictates the stereochemistry of the resulting alcohol. The chiral alcohol is then released, and the catalyst is regenerated through the oxidation of another molecule of isopropanol.
Logical Workflow for Ligand Selection and Process Scale-up
Choosing the optimal chiral ligand and developing a scalable process requires a systematic approach. The following workflow outlines the key decision-making stages.
Caption: Workflow for chiral ligand selection and process scale-up.
This workflow emphasizes a data-driven approach, starting with a broad screening of ligands at a small scale to identify promising candidates based on initial performance metrics. Subsequent optimization of reaction parameters is crucial before undertaking a thorough assessment of scalability challenges. Successful pilot-scale synthesis then paves the way for full-scale manufacturing.
References
Safety Operating Guide
Proper Disposal of (1R,2S)-1-amino-2-indanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (1R,2S)-1-amino-2-indanol, a chiral amino alcohol used in chemical synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is classified as a combustible solid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Respiratory Protection: An N95-type dust mask should be used to avoid inhaling the powder.[1][3]
-
Lab Coat: A standard lab coat is required to protect clothing and skin.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid creating dust.[4]
Summary of Chemical and Safety Data
The following table summarizes key quantitative and safety data for this compound.
| Property | Data | Reference |
| CAS Number | 136030-00-7 | [1][6] |
| Molecular Formula | C₉H₁₁NO | [1][6] |
| Physical State | Solid, Powder | [1][4] |
| Appearance | White to light beige | [7] |
| Melting Point | 117-121 °C | [1][4] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][3] |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents, Halogenated agents | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary directive for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the general trash .[8] The safest and most compliant method is collection by a licensed hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), separately from other chemical waste streams.[5][9]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent hazardous reactions.[4][9]
2. Container Management:
-
Select a waste container that is made of a chemically compatible material and has a secure, sealable lid. For solid waste, a clearly marked, sturdy bag or a wide-mouthed plastic or glass jar is appropriate.
-
Ensure the container is kept closed at all times, except when adding waste.[8][9]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: "136030-00-7."
-
Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).
4. Waste Accumulation and Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and physically segregated from incompatible chemicals.[9]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][10]
-
Provide the EHS department with accurate information about the waste, including its name and quantity, to ensure it is handled and disposed of in compliance with all local and federal regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. (1R,2S)-(+)-cis-1-Amino-2-indanol 99 136030-00-7 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. (1R,2S)-(+)-cis-1-アミノ-2-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 136030-00-7 [chemicalbook.com]
- 7. 297530010 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling (1R,2S)-1-amino-2-indanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1R,2S)-1-amino-2-indanol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chiral amino alcohol utilized in the synthesis of various compounds. It is classified as a hazardous substance that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2][3]. Proper handling and disposal are crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[1][4] | To prevent inhalation of dust particles which may cause respiratory irritation[2][3]. |
| Eye Protection | Safety glasses with side-shields or goggles[1][2] | To protect eyes from dust particles that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[1][2] | To prevent skin contact which can cause skin irritation[2][3]. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing[2] | To prevent contamination of personal clothing and skin. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is outlined below.
Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4].
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation[4].
2. Handling:
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling the material[4]. Do not eat, drink, or smoke in the work area[4].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[5]. Avoid breathing in dust, fumes, gas, mist, vapors, or spray[4].
-
Dust Formation: Avoid the formation of dust during handling[4][5].
3. Storage:
-
Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[4]. Some suppliers recommend storage at 4°C, protected from light, and under a nitrogen atmosphere[6].
-
Incompatibilities: Keep the compound away from incompatible materials such as acids, bases, strong oxidizing agents, and halogenated agents[4].
4. Spill and Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice[4].
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention[4].
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[4].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth[4].
5. Disposal:
-
Waste Management: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[4].
-
Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.
References
- 1. (1R,2S)-(+)-cis-1-アミノ-2-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. (1R,2R)-(-)-TRANS-1-AMINO-2-INDANOL - Safety Data Sheet [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
